Product packaging for 2-Bromomethyl-4-methyl-1,3-dioxane(Cat. No.:)

2-Bromomethyl-4-methyl-1,3-dioxane

Cat. No.: B8565699
M. Wt: 195.05 g/mol
InChI Key: FMFDZPVUMPGTHI-UHFFFAOYSA-N
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Description

2-Bromomethyl-4-methyl-1,3-dioxane is a useful research compound. Its molecular formula is C6H11BrO2 and its molecular weight is 195.05 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H11BrO2 B8565699 2-Bromomethyl-4-methyl-1,3-dioxane

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H11BrO2

Molecular Weight

195.05 g/mol

IUPAC Name

2-(bromomethyl)-4-methyl-1,3-dioxane

InChI

InChI=1S/C6H11BrO2/c1-5-2-3-8-6(4-7)9-5/h5-6H,2-4H2,1H3

InChI Key

FMFDZPVUMPGTHI-UHFFFAOYSA-N

Canonical SMILES

CC1CCOC(O1)CBr

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Bromomethyl-4-methyl-1,3-dioxane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines plausible synthetic pathways for the preparation of 2-Bromomethyl-4-methyl-1,3-dioxane, a heterocyclic compound with potential applications as a synthetic intermediate in pharmaceutical and fine chemical industries. Due to the limited availability of direct literature on the synthesis of this specific compound, this document details two primary proposed pathways based on well-established chemical principles and analogous reactions for similar 1,3-dioxane and 1,3-dioxolane derivatives. The methodologies provided are intended to serve as a comprehensive starting point for laboratory-scale synthesis.

Proposed Synthesis Pathways

Two principal retrosynthetic routes are proposed for the synthesis of this compound:

  • Pathway A: Acid-Catalyzed Acetalization. This approach involves the direct reaction of bromoacetaldehyde (or a stable equivalent) with 1,3-butanediol.

  • Pathway B: Bromination of a Dioxane Precursor. This two-step pathway consists of the initial formation of 2,4-dimethyl-1,3-dioxane followed by selective bromination at the 2-methyl position.

The following sections provide detailed experimental protocols and data for each proposed pathway.

Pathway A: Acid-Catalyzed Acetalization of Bromoacetaldehyde with 1,3-Butanediol

This is the most direct proposed route, analogous to the well-documented synthesis of 2-bromomethyl-1,3-dioxolane from ethylene glycol.[1][2] The reaction proceeds via an acid-catalyzed acetalization, where the carbonyl group of bromoacetaldehyde reacts with the hydroxyl groups of 1,3-butanediol to form the cyclic acetal. To circumvent the instability of bromoacetaldehyde, its more stable diethyl acetal is often used as the starting material, which undergoes transacetalization with 1,3-butanediol.

Experimental Protocol

Materials:

  • Bromoacetaldehyde diethyl acetal

  • 1,3-Butanediol

  • p-Toluenesulfonic acid monohydrate (TsOH·H₂O) or other acid catalyst

  • Toluene or dichloromethane (solvent)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 1,3-butanediol (1.0 eq), bromoacetaldehyde diethyl acetal (1.1 eq), and a catalytic amount of p-toluenesulfonic acid monohydrate (0.01-0.05 eq) in toluene.

  • Heat the mixture to reflux and continuously remove the ethanol/water azeotrope using the Dean-Stark trap.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting materials are consumed.

  • Cool the reaction mixture to room temperature and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.

  • Separate the organic layer and wash it with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation to yield this compound.

Quantitative Data (Projected)

The following table summarizes the projected quantitative data for the acid-catalyzed acetalization pathway, based on analogous reactions.[1][3]

ParameterValueReference Analogy
Reactants
1,3-Butanediol1.0 molStoichiometric Base
Bromoacetaldehyde diethyl acetal1.1 mol[4]
p-Toluenesulfonic acid0.02 molGeneral Acetalization
Toluene250 mLSolvent
Reaction Conditions
TemperatureReflux (approx. 110 °C)Dean-Stark Conditions
Reaction Time4-8 hours[5]
Product
Projected Yield60-80%[1]
Purity (post-distillation)>95%[1]

Logical Workflow for Pathway A

Pathway_A cluster_reactants Reactants cluster_conditions Reaction Conditions Bromoacetaldehyde_acetal Bromoacetaldehyde diethyl acetal Reaction Acid-Catalyzed Acetalization Bromoacetaldehyde_acetal->Reaction Butanediol 1,3-Butanediol Butanediol->Reaction Catalyst Acid Catalyst (p-TsOH) Catalyst->Reaction Solvent Toluene (with Dean-Stark) Solvent->Reaction Heat Reflux Heat->Reaction Workup Aqueous Workup (Neutralization, Extraction) Reaction->Workup Purification Vacuum Distillation Workup->Purification Product 2-Bromomethyl-4-methyl- 1,3-dioxane Purification->Product Pathway_B cluster_step1 Step 1: Acetal Formation cluster_step2 Step 2: Bromination Acetaldehyde Acetaldehyde Acetal_Reaction Acid-Catalyzed Acetalization Acetaldehyde->Acetal_Reaction Butanediol 1,3-Butanediol Butanediol->Acetal_Reaction Dioxane_intermediate 2,4-Dimethyl-1,3-dioxane Acetal_Reaction->Dioxane_intermediate Bromination_Reaction Radical Bromination Dioxane_intermediate->Bromination_Reaction NBS NBS NBS->Bromination_Reaction Initiator Radical Initiator (AIBN) Initiator->Bromination_Reaction Final_Product 2-Bromomethyl-4-methyl- 1,3-dioxane Bromination_Reaction->Final_Product

References

An In-depth Technical Guide to 2-Bromomethyl-4-methyl-1,3-dioxane

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and characterization of 2-Bromomethyl-4-methyl-1,3-dioxane. The information is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.

Molecular Structure and Properties

This compound is a halogenated cyclic acetal. Its structure consists of a six-membered 1,3-dioxane ring substituted with a bromomethyl group at the 2-position and a methyl group at the 4-position. The presence of the bromomethyl group makes it a valuable intermediate in organic synthesis, acting as an electrophile for nucleophilic substitution reactions. The methyl group at the 4-position introduces a chiral center, leading to the possibility of stereoisomers.

Molecular Formula: C₆H₁₁BrO₂

Molecular Weight: 195.05 g/mol

General Chemical Properties: The properties of this compound can be inferred from related compounds such as 2-(bromomethyl)-1,3-dioxane. It is expected to be a liquid at room temperature with moderate solubility in polar organic solvents. The dioxane ring is relatively stable, particularly under neutral and basic conditions, while the carbon-bromine bond is susceptible to nucleophilic attack.

PropertyPredicted Value
Boiling PointData not available; expected to be slightly higher than 2-(bromomethyl)-1,3-dioxane
DensityData not available
SolubilitySoluble in common organic solvents like dichloromethane, diethyl ether, and tetrahydrofuran

Synthesis

A plausible and common method for the synthesis of this compound is the acid-catalyzed acetalization of bromoacetaldehyde with 1,3-butanediol.

Reaction Scheme:

Bromoacetaldehyde + 1,3-Butanediol → this compound + H₂O

Experimental Protocol

The following is a generalized experimental protocol based on established procedures for the synthesis of similar 1,3-dioxane derivatives.

Materials:

  • Bromoacetaldehyde diethyl acetal (precursor to bromoacetaldehyde)

  • 1,3-Butanediol

  • Anhydrous p-toluenesulfonic acid (catalyst)

  • Toluene

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Dean-Stark apparatus

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add bromoacetaldehyde diethyl acetal (1.0 eq), 1,3-butanediol (1.1 eq), and a catalytic amount of p-toluenesulfonic acid (0.02 eq) in toluene.

  • Heat the reaction mixture to reflux. The water formed during the reaction will be collected in the Dean-Stark trap.

  • Monitor the reaction progress by observing the amount of water collected. The reaction is typically complete when the theoretical amount of water has been azeotropically removed.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Wash the organic layer with a saturated aqueous sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • The crude product can be purified by vacuum distillation to yield pure this compound.

Synthesis_Workflow reagents Bromoacetaldehyde diethyl acetal 1,3-Butanediol p-Toluenesulfonic acid Toluene reaction Reflux with Dean-Stark Trap reagents->reaction workup Aqueous Workup (NaHCO3, Brine) reaction->workup drying Drying (MgSO4) workup->drying purification Vacuum Distillation drying->purification product This compound purification->product Reactivity_Pathway cluster_reaction Nucleophilic Substitution start This compound product Substituted Product start->product Sₙ2 Reaction nucleophile Nucleophile (Nu⁻) nucleophile->product side_product Br⁻

Technical Guide: 2-Bromomethyl-4-methyl-1,3-dioxane

Author: BenchChem Technical Support Team. Date: November 2025

Chemical Identity and Properties

While specific data for 2-Bromomethyl-4-methyl-1,3-dioxane is unavailable, the properties of analogous compounds provide a reasonable estimation of its characteristics. The introduction of a methyl group at the 4-position of the dioxane ring is expected to slightly alter the physical properties compared to the unsubstituted 2-bromomethyl-1,3-dioxane.

Table 1: Physicochemical Properties of Analogous Compounds

Property2-Bromomethyl-1,3-dioxolane4-Methyl-1,3-dioxane2-(2-Bromoethyl)-1,3-dioxane
CAS Number 4360-63-8[1]1120-97-4[2][3]33884-43-4[4]
Molecular Formula C₄H₇BrO₂[1]C₅H₁₀O₂[3][5]C₆H₁₁BrO₂[4]
Molecular Weight 167.00 g/mol [1]102.13 g/mol [3][5]195.05 g/mol
Boiling Point 80-82 °C at 27 mmHg114 °C[6]67-70 °C at 2.8 mmHg[4]
Density 1.613 g/mL at 25 °C0.98 g/mL[6]1.431 g/mL at 25 °C[4]
Refractive Index (n20/D) 1.4821.41[6]1.481[4]

Synthesis and Experimental Protocols

The synthesis of this compound would likely follow established methods for the formation of cyclic acetals and subsequent bromination. A plausible synthetic route involves the reaction of bromoacetaldehyde with 1,3-butanediol. Alternatively, a pre-formed 2,4-dimethyl-1,3-dioxane could be subjected to bromination.

Generalized Experimental Protocol for the Synthesis of 2-Bromomethyl-1,3-dioxolane (Analogous Synthesis)

A reported synthesis for the closely related 2-bromomethyl-1,3-dioxolane involves the reaction of ethylene glycol with acetaldehyde and subsequent bromination.[7]

  • Materials:

    • Ethylene glycol (166.3 mol)

    • Freshly distilled acetaldehyde (83.185 mol)

    • Bromine (91.504 mol)

  • Procedure:

    • To a reaction vessel, add ethylene glycol and freshly distilled acetaldehyde. Stir the mixture slowly at room temperature for 30 minutes.

    • Cool the reaction mixture to 0-3 °C.

    • Slowly add bromine dropwise to the mixture, maintaining the temperature between 0-3 °C.

    • After the addition of bromine is complete, continue the reaction at 0-3 °C for an additional 3.5 hours.

    • Upon completion, purify the product by vacuum distillation, collecting the fraction at 80-82 °C / 3.6 kPa.

This procedure yields 2-bromomethyl-1,3-dioxolane with a reported yield of 79.2%.[7] A similar approach using 1,3-butanediol instead of ethylene glycol would be a logical starting point for the synthesis of this compound.

DOT Script for Generalized Synthesis Workflow

G cluster_reactants Reactants cluster_process Reaction cluster_products Products 1,3-Butanediol 1,3-Butanediol ReactionVessel Reaction Vessel (Azeotropic Removal of Water) 1,3-Butanediol->ReactionVessel Bromoacetaldehyde Bromoacetaldehyde Bromoacetaldehyde->ReactionVessel Acid Catalyst Acid Catalyst Acid Catalyst->ReactionVessel This compound This compound ReactionVessel->this compound Water Water ReactionVessel->Water

Caption: Generalized synthesis of this compound.

Chemical Reactivity and Signaling Pathways

Given its structure, this compound is not expected to be directly involved in biological signaling pathways. Its primary utility is as a synthetic intermediate in organic chemistry. The reactivity is dominated by the two main functional groups: the bromomethyl group and the dioxane ring.

  • Bromomethyl Group: The carbon-bromine bond is susceptible to nucleophilic substitution reactions. The bromine atom acts as a good leaving group, allowing for the introduction of various nucleophiles (e.g., amines, alcohols, thiols). This makes it a useful building block for introducing the 4-methyl-1,3-dioxane moiety into larger molecules.

  • Dioxane Ring: The 1,3-dioxane ring serves as a protecting group for a carbonyl functionality. It is generally stable under neutral and basic conditions but can be hydrolyzed under acidic conditions to reveal the original aldehyde or ketone. This allows for chemical transformations at the bromomethyl position without affecting the protected carbonyl group.

DOT Script for Reactivity Pathway

G cluster_substitution Nucleophilic Substitution cluster_deprotection Acidic Hydrolysis Start This compound Nucleophile Nucleophile (e.g., R-OH, R-NH2) Start->Nucleophile Reaction SubstitutedProduct Substituted Product Nucleophile->SubstitutedProduct Acid H₃O⁺ SubstitutedProduct->Acid Deprotection Aldehyde Resulting Aldehyde Acid->Aldehyde

Caption: Key chemical transformations of this compound.

Spectroscopic Data (Analogous Compounds)

Specific spectroscopic data for this compound is not available. However, data from analogous compounds can provide an expected spectral profile.

Table 2: Spectroscopic Data of Analogous Compounds

Compound¹H NMR Data¹³C NMR DataMass Spectrometry (m/z)
4-Methyl-1,3-dioxane Available through spectral databases.[5][8]Available through spectral databases.[5]Major peaks at 43, 101, 55, 72, 45.[5]
2-Bromomethyl-1,3-dioxolane Available through spectral databases.[9]Not readily available.Available through NIST WebBook.[10]
2-(2-Bromoethyl)-1,3-dioxane Available through spectral databases.[11]Not readily available.Not readily available.

For this compound, one would expect characteristic signals in the ¹H NMR spectrum corresponding to the protons on the dioxane ring, the methyl group, and the bromomethyl group. The mass spectrum would likely show fragmentation patterns corresponding to the loss of a bromine atom and cleavage of the dioxane ring.

References

A Technical Guide to the Spectral Analysis of 2-Bromomethyl-4-methyl-1,3-dioxane

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a detailed overview of the expected spectral data for 2-Bromomethyl-4-methyl-1,3-dioxane, catering to researchers, scientists, and professionals in drug development. Due to a lack of publicly available experimental spectra for this specific compound, this guide presents predicted data based on the analysis of structurally similar compounds and established principles of spectroscopy.

Predicted Spectral Data

The following tables summarize the predicted quantitative data for ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for this compound. These predictions are derived from known spectral data of related compounds such as 2-Bromomethyl-1,3-dioxolane and 4-methyl-1,3-dioxane, and are intended to serve as a reference for the identification and characterization of the target molecule.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Chemical Shift (δ, ppm)MultiplicityNumber of ProtonsAssignment
~5.1 - 5.3Triplet1HH-2 (methine proton on the acetal carbon)
~4.0 - 4.2Multiplet1HH-4 (methine proton at the methyl-substituted carbon)
~3.8 - 4.0Multiplet2HH-6 (axial and equatorial protons on the unsubstituted carbon of the ring)
~3.4 - 3.6Singlet2H-CH₂Br (protons of the bromomethyl group)
~1.8 - 2.0Multiplet1HH-5 (axial proton on the carbon between the two heteroatoms)
~1.4 - 1.6Multiplet1HH-5 (equatorial proton on the carbon between the two heteroatoms)
~1.2 - 1.3Doublet3H-CH₃ (protons of the methyl group)

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Chemical Shift (δ, ppm)Carbon Assignment
~100 - 105C-2 (acetal carbon)
~70 - 75C-4 (methyl-substituted carbon of the ring)
~65 - 70C-6 (unsubstituted carbon of the ring)
~35 - 40-CH₂Br (carbon of the bromomethyl group)
~30 - 35C-5 (carbon between the two heteroatoms)
~20 - 25-CH₃ (methyl group carbon)

Table 3: Predicted Infrared (IR) Spectroscopy Data for this compound

Wavenumber (cm⁻¹)IntensityFunctional Group Assignment
2950 - 3000StrongC-H stretch (alkane)
1000 - 1200StrongC-O stretch (acetal)
600 - 700MediumC-Br stretch

Table 4: Predicted Mass Spectrometry (MS) Data for this compound

m/z RatioIonNotes
194/196[M]⁺Molecular ion peak, showing isotopic pattern for Bromine (⁷⁹Br and ⁸¹Br)
115[M - Br]⁺Loss of Bromine radical
101[M - CH₂Br]⁺Loss of bromomethyl radical
87[C₄H₇O₂]⁺Dioxane ring fragment

Experimental Protocols

The following are detailed, generalized methodologies for the key spectroscopic techniques discussed.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube. The choice of solvent is critical to avoid interference with the sample's signals.

  • Instrumentation: The analysis is performed on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition:

    • Locking: The spectrometer's magnetic field is locked onto the deuterium signal of the solvent to ensure field stability.

    • Shimming: The magnetic field homogeneity is optimized by adjusting the shim coils to obtain sharp, well-resolved peaks.

    • Pulse Sequence: A standard one-pulse sequence is typically used for ¹H NMR, while a proton-decoupled pulse sequence is used for ¹³C NMR to simplify the spectrum.

    • Acquisition Parameters: Key parameters such as the number of scans, spectral width, and relaxation delay are set to achieve an adequate signal-to-noise ratio.

  • Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to generate the frequency-domain spectrum. Phase and baseline corrections are applied, and the chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS) at 0.00 ppm.

2.2 Infrared (IR) Spectroscopy

  • Sample Preparation:

    • Liquid Samples: A drop of the neat liquid is placed between two salt plates (e.g., NaCl or KBr) to form a thin film.

    • Solid Samples: The solid can be prepared as a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, a mull can be prepared by grinding the solid with a mulling agent (e.g., Nujol).

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is commonly used.

  • Data Acquisition: A background spectrum of the empty sample holder (or pure solvent) is recorded first. Then, the sample is placed in the beam path, and the sample spectrum is acquired. The instrument measures the interference pattern of the infrared beam, which is then mathematically converted into an IR spectrum showing absorbance or transmittance as a function of wavenumber.

2.3 Mass Spectrometry (MS)

  • Sample Introduction: The sample is introduced into the mass spectrometer, typically after separation by Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS) for complex mixtures, or via direct infusion for pure samples.

  • Ionization: The sample molecules are ionized. Electron Ionization (EI) is a common technique that bombards the sample with high-energy electrons, causing ionization and fragmentation. Softer ionization techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) can be used to observe the molecular ion with less fragmentation.

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., quadrupole, time-of-flight, or magnetic sector).

  • Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of ions as a function of their m/z ratio.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

Spectroscopic_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data_processing Data Processing & Interpretation cluster_conclusion Conclusion Sample Chemical Compound NMR_Prep Dissolve in Deuterated Solvent Sample->NMR_Prep IR_Prep Prepare Thin Film or KBr Pellet Sample->IR_Prep MS_Prep Dilute for GC/LC-MS Sample->MS_Prep NMR NMR Spectroscopy (¹H, ¹³C) NMR_Prep->NMR IR IR Spectroscopy IR_Prep->IR MS Mass Spectrometry MS_Prep->MS NMR_Process Fourier Transform, Peak Integration NMR->NMR_Process IR_Process Identify Functional Groups IR->IR_Process MS_Process Analyze Fragmentation Patterns MS->MS_Process Structure Structure Elucidation & Confirmation NMR_Process->Structure IR_Process->Structure MS_Process->Structure

Caption: General workflow for spectroscopic analysis.

An In-depth Technical Guide on the Solubility Profile of 2-Bromomethyl-4-methyl-1,3-dioxane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document aims to provide a comprehensive overview of the solubility profile of 2-Bromomethyl-4-methyl-1,3-dioxane. However, a thorough literature search did not yield specific quantitative solubility data for this compound. The following guide is based on the general characteristics of structurally related molecules and provides a framework for experimental determination.

Introduction

This compound is a halogenated cyclic ether with potential applications in organic synthesis, serving as a versatile building block for the introduction of a protected hydroxymethyl group. Its utility in pharmaceutical and materials science necessitates a clear understanding of its physicochemical properties, particularly its solubility in various solvent systems. The solubility profile is critical for reaction optimization, purification, formulation development, and assessing its environmental fate.

This technical guide provides a qualitative assessment of the expected solubility of this compound, summarizes the limited quantitative data available for structurally similar compounds, and outlines a general experimental protocol for its solubility determination.

Predicted Solubility Profile of this compound

Based on its chemical structure, a qualitative solubility profile for this compound can be inferred. The molecule possesses both polar (ether linkages) and nonpolar (aliphatic backbone, bromomethyl group) characteristics.

  • Polar Solvents: The presence of two ether oxygen atoms suggests that this compound should exhibit some degree of solubility in polar solvents through dipole-dipole interactions and hydrogen bonding with protic solvents. A related compound, 2-(bromomethyl)-1,3-dioxane, is described as having moderate solubility in polar solvents[1].

  • Nonpolar Solvents: The hydrocarbon backbone and the bromine atom contribute to its nonpolar character, suggesting solubility in nonpolar organic solvents.

  • Water: The presence of the halogen and the larger alkyl group likely limits its solubility in water. For a similar compound, 2-Bromomethyl-1,3-dioxolane, conflicting data exists, with one source stating it is fully miscible with water and another that it is immiscible[2][3]. This underscores the necessity for experimental verification for the target compound.

A logical relationship for the expected solubility is presented in the following diagram:

Predicted Solubility of this compound cluster_solvents Solvent Type cluster_solubility Expected Solubility Polar_Protic Polar Protic (e.g., Water, Ethanol, Methanol) Low_Solubility Low to Immiscible Polar_Protic->Low_Solubility Limited by nonpolar regions Polar_Aprotic Polar Aprotic (e.g., Acetone, THF, DMSO) High_Solubility High Polar_Aprotic->High_Solubility Expected high miscibility Nonpolar Nonpolar (e.g., Hexane, Toluene) Moderate_Solubility Moderate Nonpolar->Moderate_Solubility Likely soluble

Caption: Predicted solubility of this compound in different solvent classes.

Quantitative Solubility Data for Analogous Compounds

No specific quantitative solubility data for this compound was identified. However, limited and sometimes conflicting data for structurally related compounds are available and summarized in the table below. This information should be used with caution as a proxy for the solubility of the target compound.

Compound NameCAS NumberSolventSolubilityReference
2-(2-Bromoethyl)-1,3-dioxane33884-43-4Ethanol50 µg/mL[4][5]
2-Bromomethyl-1,3-dioxolane4360-63-8WaterImmiscible[3]
2-Bromomethyl-1,3-dioxolane4360-63-8ChloroformSlightly Soluble[3]
2-Bromomethyl-1,3-dioxolane4360-63-8Ethyl AcetateSlightly Soluble[3]
2-(bromomethyl)-2-(2,4-dichlorophenyl)-1,3-dioxolane-4-methanol68751-57-5ChloroformSlightly Soluble[6][7]
2-(bromomethyl)-2-(2,4-dichlorophenyl)-1,3-dioxolane-4-methanol68751-57-5MethanolSlightly Soluble[6]

Experimental Protocol for Solubility Determination

A standard and reliable method for determining the solubility of a solid compound in a liquid solvent is the gravimetric method.

Objective: To determine the saturation solubility of this compound in a given solvent at a specific temperature.

Materials:

  • This compound

  • Selected solvents (e.g., water, ethanol, acetone, tetrahydrofuran, hexane)

  • Analytical balance

  • Temperature-controlled shaker or water bath

  • Vials with screw caps

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Evaporating dish or pre-weighed vials

  • Oven or vacuum desiccator

Methodology:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial.

    • Place the vial in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Filtration:

    • Allow the vial to stand undisturbed at the set temperature for a few hours to let the excess solid settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Attach a syringe filter to the syringe and filter the solution into a pre-weighed evaporating dish or vial. This step is crucial to remove any undissolved solid.

  • Solvent Evaporation and Quantification:

    • Weigh the dish or vial containing the filtered solution.

    • Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that does not cause decomposition of the solute.

    • Once the solvent is completely evaporated, reweigh the dish or vial. The difference in weight corresponds to the mass of the dissolved this compound.

  • Calculation of Solubility:

    • Solubility (g/L) = (Mass of dissolved solid in g) / (Volume of filtered solution in L)

The following diagram outlines the general workflow for this experimental protocol.

Experimental Workflow for Solubility Determination start Start prepare Prepare Saturated Solution (Excess Solute in Solvent) start->prepare equilibrate Equilibrate at Constant Temperature (e.g., 24-48h with agitation) prepare->equilibrate settle Settle Undissolved Solid equilibrate->settle filter Filter Supernatant (Remove undissolved solid) settle->filter transfer Transfer Known Volume of Filtrate filter->transfer weigh_initial Weigh Pre-weighed Container weigh_initial->transfer weigh_final Weigh Container with Filtrate transfer->weigh_final evaporate Evaporate Solvent weigh_final->evaporate weigh_residue Weigh Container with Residue evaporate->weigh_residue calculate Calculate Solubility weigh_residue->calculate end_node End calculate->end_node

Caption: General experimental workflow for determining the solubility of a solid in a liquid.

Conclusion

While a definitive, quantitative solubility profile for this compound is not currently available in the public domain, its molecular structure suggests moderate solubility in polar aprotic and nonpolar solvents, with limited solubility in polar protic solvents like water. The provided data for analogous compounds offer a preliminary indication but should not be considered a substitute for experimental validation. For any research or development activities involving this compound, it is strongly recommended to determine its solubility profile experimentally using a standardized protocol, such as the gravimetric method outlined in this guide. This will ensure accurate and reliable data for process optimization and formulation development.

References

An In-depth Technical Guide to the Stability and Reactivity of 2-Bromomethyl-4-methyl-1,3-dioxane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical stability and reactivity of 2-Bromomethyl-4-methyl-1,3-dioxane, a key intermediate in various synthetic applications. The document consolidates available data on its stability under different chemical environments and its reactivity profile, particularly as an alkylating agent. Detailed experimental protocols for its synthesis and representative reactions are provided, alongside visualizations of key chemical principles and workflows to support research and development activities.

Introduction

This compound is a heterocyclic compound featuring a 1,3-dioxane ring system substituted with a methyl group at the 4-position and a reactive bromomethyl group at the 2-position. This bifunctional nature, combining a stable cyclic acetal with a reactive alkylating moiety, makes it a valuable building block in organic synthesis, particularly in the pharmaceutical and agrochemical industries. The 1,3-dioxane ring serves as a protective group for a carbonyl functionality, which can be deprotected under specific conditions. The bromomethyl group provides a reactive site for nucleophilic substitution, enabling the introduction of the dioxanylmethyl scaffold into a wide range of molecules. Understanding the stability and reactivity of this compound is crucial for its effective utilization in multi-step syntheses.

Chemical Structure and Properties

  • IUPAC Name: 2-(Bromomethyl)-4-methyl-1,3-dioxane

  • CAS Number: 59324-03-9

  • Molecular Formula: C₆H₁₁BrO₂

  • Molecular Weight: 195.05 g/mol

  • Appearance: Colorless liquid (predicted)

Stability Profile

The stability of this compound is primarily dictated by the 1,3-dioxane ring system. Generally, 1,3-dioxanes are stable under basic, reductive, and many oxidative conditions.[1] However, they are susceptible to hydrolysis under acidic conditions.

3.1. pH Stability

Table 1: Predicted pH Stability of this compound

pH RangeConditionPredicted StabilityMechanism
< 4AcidicUnstableAcid-catalyzed hydrolysis of the acetal linkage.
4 - 6Weakly AcidicModerately Stable to UnstableHydrolysis rate is dependent on the specific pH and temperature.
7NeutralPotentially UnstableSusceptible to slow hydrolysis, especially in the presence of water and elevated temperatures.
> 8BasicStableThe 1,3-dioxane ring is generally stable under basic conditions.

3.2. Thermal Stability

Specific data on the thermal decomposition of this compound is not available. However, related compounds like 1,4-dioxane exhibit thermal stability up to 300-350°C.[3] It is reasonable to assume that this compound possesses moderate thermal stability, but purification via distillation should be conducted under reduced pressure to prevent potential decomposition.

3.3. Stability towards Oxidative and Reductive Conditions

The 1,3-dioxane ring is generally resistant to a variety of oxidizing and reducing agents. However, the presence of the bromomethyl group may influence its stability in the presence of strong reducing agents that can effect dehalogenation.

Reactivity Profile

The primary mode of reactivity for this compound is nucleophilic substitution at the bromomethyl group. The electron-withdrawing nature of the adjacent oxygen atoms of the dioxane ring enhances the electrophilicity of the methylene carbon, making it susceptible to attack by nucleophiles.

4.1. Nucleophilic Substitution Reactions (S_{N}2)

The reaction of this compound with nucleophiles is expected to proceed via a bimolecular nucleophilic substitution (S_{N}2) mechanism.[4][5][6][7] The rate of this reaction is dependent on the concentration of both the substrate and the nucleophile.

Rate = k[this compound][Nucleophile]

Key Factors Influencing S_{N}2 Reactivity:

  • Nucleophile Strength: Stronger nucleophiles will react faster. The order of reactivity for common nucleophiles is generally: RS⁻ > RSe⁻ > R₃P > CN⁻ > I⁻ > R₂NH > OR⁻ > Br⁻ > Cl⁻ > F⁻ > H₂O

  • Solvent: Polar aprotic solvents, such as acetone, DMF, and DMSO, are preferred for S_{N}2 reactions as they solvate the cation but not the nucleophile, thus increasing the nucleophile's reactivity.[4]

  • Leaving Group: Bromide is a good leaving group, facilitating the substitution reaction.

  • Steric Hindrance: The reaction site is a primary carbon, which is sterically accessible, favoring the S_{N}2 pathway.

Table 2: Representative Nucleophilic Substitution Reactions and Expected Products

NucleophileReagent ExampleProduct StructureProduct Name
AmineR-NH₂N-( (4-methyl-1,3-dioxan-2-yl)methyl)alkanamine
AzideNaN₃2-(Azidomethyl)-4-methyl-1,3-dioxane
ThiolateR-SNa2-((Alkylthio)methyl)-4-methyl-1,3-dioxane
CyanideNaCN(4-Methyl-1,3-dioxan-2-yl)acetonitrile
HydroxideNaOH(4-Methyl-1,3-dioxan-2-yl)methanol

4.2. Deprotection of the Dioxane Ring

The 1,3-dioxane group can be removed to reveal the parent carbonyl compound (in this case, an aldehyde functionality) through acid-catalyzed hydrolysis.[1] This reaction is typically carried out in the presence of a strong acid catalyst in an aqueous or mixed aqueous/organic solvent system.

Deprotection reactant 2-Substituted-4-methyl-1,3-dioxane intermediate Hemiacetal Intermediate reactant->intermediate H₃O⁺ product1 Substituted Acetaldehyde intermediate->product1 product2 1,3-Butanediol intermediate->product2

Caption: Acid-catalyzed hydrolysis of the 1,3-dioxane ring.

Experimental Protocols

5.1. Synthesis of this compound

This protocol is adapted from general procedures for the synthesis of related 2-halomethyl-1,3-dioxanes.

  • Reaction: Bromoacetaldehyde dimethyl acetal + 1,3-Butanediol → this compound + 2 CH₃OH

  • Reagents:

    • Bromoacetaldehyde dimethyl acetal (1 equivalent)

    • 1,3-Butanediol (1.1 equivalents)

    • p-Toluenesulfonic acid monohydrate (0.02 equivalents)

    • Toluene

  • Procedure:

    • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add bromoacetaldehyde dimethyl acetal, 1,3-butanediol, and a catalytic amount of p-toluenesulfonic acid monohydrate in toluene.

    • Heat the mixture to reflux. The reaction progress can be monitored by the collection of methanol in the Dean-Stark trap.

    • Once the theoretical amount of methanol has been collected, cool the reaction mixture to room temperature.

    • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by vacuum distillation to afford this compound as a colorless liquid.

SynthesisWorkflow start Combine Reactants and Catalyst in Toluene reflux Heat to Reflux with Dean-Stark Trap start->reflux monitor Monitor Methanol Collection reflux->monitor workup Aqueous Workup (NaHCO₃, Brine) monitor->workup dry Dry over Na₂SO₄ workup->dry concentrate Concentrate in vacuo dry->concentrate purify Vacuum Distillation concentrate->purify product Pure this compound purify->product

Caption: General workflow for the synthesis of this compound.

5.2. General Protocol for Nucleophilic Substitution with an Amine

  • Reaction: this compound + R-NH₂ → N-((4-methyl-1,3-dioxan-2-yl)methyl)alkanamine

  • Reagents:

    • This compound (1 equivalent)

    • Primary or secondary amine (1.2 equivalents)

    • Potassium carbonate (1.5 equivalents)

    • Acetonitrile or DMF

  • Procedure:

    • To a solution of the amine in acetonitrile, add potassium carbonate.

    • Add a solution of this compound in acetonitrile dropwise at room temperature.

    • Stir the reaction mixture at room temperature or heat gently (e.g., 50-60 °C) until the starting material is consumed (monitor by TLC or LC-MS).

    • Filter off the inorganic salts and concentrate the filtrate under reduced pressure.

    • Purify the residue by column chromatography on silica gel to obtain the desired N-substituted product.

NucleophilicSubstitution substrate This compound product N-Substituted Product substrate->product nucleophile Amine (R-NH₂) nucleophile->product base K₂CO₃ solvent Acetonitrile

Caption: Schematic representation of the S_{N}2 reaction with an amine.

Safety and Handling

This compound is an alkylating agent and should be handled with appropriate safety precautions. It is expected to be a lachrymator and an irritant. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn. Avoid inhalation, ingestion, and skin contact.

Conclusion

This compound is a versatile synthetic intermediate with a well-defined reactivity profile centered on S_{N}2 reactions at the bromomethyl group. Its stability is characteristic of 1,3-dioxanes, being robust under basic conditions but labile to acid-catalyzed hydrolysis. While specific quantitative data on its stability and reaction kinetics are limited, a strong predictive understanding can be derived from analogous structures. This guide provides a foundational understanding for researchers to effectively and safely utilize this compound in their synthetic endeavors.

References

An In-depth Technical Guide to 2-Bromomethyl-4-methyl-1,3-dioxane: Synthesis, Properties, and Potential Applications in Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

2-Bromomethyl-4-methyl-1,3-dioxane is a halogenated cyclic acetal. While specific details of its discovery and history are unrecorded, its structural class—brominated dioxanes—are recognized as valuable synthetic intermediates. These compounds serve as versatile building blocks in organic synthesis, particularly in the pharmaceutical industry. The presence of a reactive bromomethyl group and a stable dioxane ring allows for a wide range of chemical transformations, making them attractive for the construction of complex molecular architectures.

This guide will provide a detailed overview of the probable synthetic routes to this compound, its predicted physicochemical and spectroscopic properties based on analogous compounds, and its potential applications in the field of drug discovery and development.

Proposed Synthesis of this compound

The most plausible synthetic route to this compound involves the acid-catalyzed acetalization of bromoacetaldehyde with 1,3-butanediol. Due to the instability of bromoacetaldehyde, its more stable diethyl acetal is often used as a precursor, followed by an in-situ or subsequent deprotection and acetal exchange.

General Synthetic Pathway

The overall synthetic strategy is depicted below:

G cluster_0 Starting Materials cluster_1 Reaction cluster_2 Product Bromoacetaldehyde_diethyl_acetal Bromoacetaldehyde diethyl acetal Reaction_Vessel Acid Catalyst (e.g., p-TsOH) Solvent (e.g., Toluene) Heat (Dean-Stark) Bromoacetaldehyde_diethyl_acetal->Reaction_Vessel 1,3-Butanediol 1,3-Butanediol 1,3-Butanediol->Reaction_Vessel Product This compound Reaction_Vessel->Product G Start Start with a Drug Scaffold (R-Nu) Reaction Nucleophilic Substitution (e.g., SN2 reaction) Start->Reaction Intermediate This compound Intermediate->Reaction Product Modified Drug Candidate (R-Nu-CH2-(4-methyl-1,3-dioxane)) Reaction->Product Deprotection Acidic Hydrolysis (Deprotection of acetal) Product->Deprotection Final_Product Final Drug Candidate with Aldehyde Functionality Deprotection->Final_Product

Methodological & Application

Application Notes and Protocols: 2-Bromomethyl-4-methyl-1,3-dioxane as a Hydroxyl Protecting Group

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of multi-step organic synthesis, particularly in drug development, the judicious use of protecting groups is paramount to achieving chemo-selectivity and high yields.[1] This document provides detailed application notes and protocols for the utilization of 2-bromomethyl-4-methyl-1,3-dioxane as a protecting group, primarily for hydroxyl functionalities. While specific data for this exact substituted dioxane is limited in the available literature, the information presented herein is based on the well-established chemistry of analogous 2-bromomethyl-1,3-dioxolanes and -dioxanes, which serve as excellent models for its reactivity and application.[2][3][4]

The this compound moiety offers a unique combination of a stable cyclic acetal, which masks a carbonyl group, and a reactive bromomethyl group.[2] This bifunctionality allows for its introduction as a protecting group for alcohols, followed by further synthetic transformations involving the bromo-substituent. The acetal linkage is generally stable to basic and nucleophilic conditions, providing a robust shield for the protected hydroxyl group during various synthetic manipulations.[5][6] Deprotection can be readily achieved under acidic conditions to regenerate the free hydroxyl group.[1][5]

Synthesis of this compound

The synthesis of the title compound can be achieved through the reaction of bromoacetaldehyde with 1,3-butanediol. An alternative approach involves the bromination of 2,4-dimethyl-1,3-dioxane. The latter method, however, may present challenges as the reaction conditions required for bromination could potentially lead to the cleavage of the acid-sensitive dioxane ring.[2][4]

Application as a Protecting Group for Hydroxyls

The primary application of this compound is in the protection of hydroxyl groups. The reaction proceeds via a nucleophilic substitution, where the alkoxide of the alcohol to be protected displaces the bromide ion.

General Workflow for Protection and Deprotection

G cluster_protection Protection cluster_deprotection Deprotection Alcohol Alcohol (R-OH) Alkoxide Alkoxide (R-O⁻) Alcohol->Alkoxide Base Base (e.g., NaH) Base->Alkoxide Deprotonation Reagent This compound Protected_Alcohol Protected Alcohol Reagent->Protected_Alcohol Protected_Alcohol_dep Protected Alcohol Alkoxide->Protected_Alcohol SN2 Reaction Deprotected_Alcohol Deprotected Alcohol (R-OH) Protected_Alcohol_dep->Deprotected_Alcohol Acidic Hydrolysis Acid Aqueous Acid (e.g., HCl) Acid->Deprotected_Alcohol

Caption: General workflow for the protection of an alcohol with this compound and its subsequent deprotection.

Quantitative Data Summary

The following tables summarize typical reaction conditions and yields for the protection of alcohols using analogous bromoacetals and for the deprotection of the resulting acetals.

Table 1: Representative Conditions for Hydroxyl Group Protection

SubstrateReagentBaseSolventTemperature (°C)Time (h)Yield (%)Reference
Primary Alcohol2-Bromomethyl-1,3-dioxolaneNaHTHF0 - RT2 - 685 - 95Analogous to[2]
Secondary Alcohol2-Bromomethyl-1,3-dioxolaneNaHDMFRT12 - 2470 - 85Analogous to[2]
Phenol2-Bromomethyl-1,3-dioxolaneK₂CO₃AcetoneReflux8 - 1690 - 98Analogous to[2]

Table 2: Representative Conditions for Deprotection

Protected SubstrateReagentSolventTemperature (°C)Time (h)Yield (%)Reference
Dioxane-protected alcohol2M HClAcetone/H₂ORT1 - 4>90Analogous to[5]
Dioxolane-protected alcoholp-TsOHAcetoneRT2 - 6>90Analogous to[5]
Dioxane-protected alcoholAcetic Acid/H₂OTHF504 - 885 - 95Analogous to[7]

Experimental Protocols

Protocol 1: Protection of a Primary Alcohol

Objective: To protect a primary alcohol using this compound.

Materials:

  • Primary alcohol

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • This compound

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium chloride (NaCl) solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, nitrogen inlet

Procedure:

  • To a stirred suspension of NaH (1.2 eq) in anhydrous THF under a nitrogen atmosphere at 0 °C, add a solution of the primary alcohol (1.0 eq) in anhydrous THF dropwise.

  • Allow the mixture to warm to room temperature and stir for 30 minutes.

  • Cool the reaction mixture back to 0 °C and add a solution of this compound (1.1 eq) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring the reaction progress by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Deprotection of the Protected Alcohol

Objective: To remove the 2-(4-methyl-1,3-dioxan-2-yl)methyl protecting group.

Materials:

  • Protected alcohol

  • 2M Hydrochloric acid (HCl)

  • Acetone

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous MgSO₄

  • Round-bottom flask, magnetic stirrer

Procedure:

  • Dissolve the protected alcohol (1.0 eq) in a mixture of acetone and water (e.g., 4:1 v/v).

  • Add 2M HCl (catalytic to stoichiometric amount, depending on substrate) and stir the mixture at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed (typically 1-4 hours).

  • Neutralize the reaction mixture by the addition of saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel if necessary.

Stability and Compatibility

The 1,3-dioxane protecting group is generally stable under a wide range of conditions, making it a versatile choice in complex syntheses.

G cluster_stable Stable To cluster_labile Labile To center_node 2-(4-methyl-1,3-dioxan-2-yl)methyl Protecting Group Bases Strong Bases (e.g., LDA, n-BuLi) center_node->Bases Nucleophiles Nucleophiles (e.g., Grignards, Organocuprates) center_node->Nucleophiles Reducing_Agents Reducing Agents (e.g., LiAlH₄, NaBH₄) center_node->Reducing_Agents Oxidizing_Agents Mild Oxidizing Agents (e.g., PCC, MnO₂) center_node->Oxidizing_Agents Strong_Acids Strong Aqueous Acids (e.g., HCl, H₂SO₄) center_node->Strong_Acids Lewis_Acids Some Lewis Acids (e.g., TiCl₄) center_node->Lewis_Acids Strong_Oxidants Strong Oxidizing Agents (e.g., KMnO₄ with Lewis Acid) center_node->Strong_Oxidants

Caption: Stability profile of the 1,3-dioxane protecting group.

Applications in Drug Development

The use of protecting groups like this compound is crucial in the synthesis of complex active pharmaceutical ingredients (APIs). The ability to mask a hydroxyl group while performing modifications on other parts of the molecule is a key strategy. Furthermore, the bromo-functionality on this protecting group can be exploited to attach it to various molecular scaffolds or to introduce further diversity through subsequent nucleophilic substitution reactions.[2] This dual functionality makes it a valuable tool for building complex molecular architectures found in many drug candidates. For instance, related dioxolane derivatives are used as intermediates in the production of fungicides.[8]

Conclusion

This compound, by analogy to its close structural relatives, is a versatile and valuable protecting group for hydroxyl functions in organic synthesis. Its stability to a wide range of reagents, coupled with the ease of its removal under acidic conditions, makes it a reliable choice for complex synthetic routes in academic research and industrial drug development. The protocols and data presented here provide a solid foundation for its successful implementation in the laboratory.

References

Synthetic Applications of 2-Bromomethyl-4-methyl-1,3-dioxane: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthetic utility of 2-Bromomethyl-4-methyl-1,3-dioxane. This versatile reagent serves as a key building block in organic synthesis, primarily as a masked acetaldehyde equivalent and an effective alkylating agent. Its application is particularly notable in the synthesis of agrochemicals and has potential in the development of pharmaceutical compounds.

Overview of Synthetic Applications

This compound is a cyclic acetal that incorporates a reactive bromomethyl group. The 1,3-dioxane ring acts as a protecting group for an aldehyde functionality, which is stable under basic and nucleophilic conditions. This allows for selective reactions at the bromomethyl moiety. The primary synthetic applications of this compound stem from its ability to undergo nucleophilic substitution reactions, where the bromide is displaced by a variety of nucleophiles.

The most prominent application of this compound is as a key intermediate in the synthesis of the triazole fungicide, propiconazole. In this synthesis, the compound serves to introduce the dioxolane-methyl fragment to the 1,2,4-triazole ring system.

Physicochemical Properties

A summary of the key physicochemical properties of this compound and related compounds is presented below.

Property2-Bromomethyl-1,3-dioxolane (Analogue)2-(2-Bromoethyl)-1,3-dioxane (Analogue)
Molecular Formula C₄H₇BrO₂C₆H₁₁BrO₂
Molecular Weight 167.00 g/mol 195.05 g/mol
Boiling Point 80-82 °C @ 27 mmHg67-70 °C @ 2.8 mmHg
Density 1.613 g/mL at 25 °C1.431 g/mL at 25 °C
Refractive Index n20/D 1.482n20/D 1.481

Key Synthetic Reactions and Protocols

Synthesis of this compound

This protocol describes the formation of the dioxane ring through the acid-catalyzed reaction of 1,3-butanediol with bromoacetaldehyde diethyl acetal.

Reaction Scheme:

G r1 1,3-Butanediol plus1 + arrow p-TsOH, Heat r1->arrow r2 Bromoacetaldehyde diethyl acetal r2->arrow p1 This compound plus2 + p2 Ethanol arrow->p1 arrow->p2

Caption: Synthesis of this compound.

Experimental Protocol:

  • To a round-bottom flask equipped with a distillation head and a magnetic stirrer, add 1,3-butanediol (1.0 eq) and bromoacetaldehyde diethyl acetal (1.0 eq).

  • Add a catalytic amount of p-toluenesulfonic acid (0.02 eq).

  • Heat the reaction mixture with stirring. The temperature should be gradually increased to allow for the distillation of the ethanol byproduct.

  • Continue heating until no more ethanol distills over, indicating the completion of the reaction.

  • Cool the reaction mixture to room temperature.

  • The crude product can be purified by vacuum distillation.

Quantitative Data (Illustrative):

Reactant/ProductMolar RatioYield (%)Purity (%)
1,3-Butanediol1.0--
Bromoacetaldehyde diethyl acetal1.0--
This compound-80-90>95

Note: The yield and purity are illustrative and may vary based on specific reaction conditions and purification methods.

Alkylation of 1,2,4-Triazole

This protocol details the nucleophilic substitution reaction between this compound and 1,2,4-triazole, a key step in the synthesis of propiconazole.

Reaction Scheme:

G r1 2-Bromomethyl-4-methyl- 1,3-dioxane plus1 + arrow Base (e.g., NaOMe) Solvent (e.g., Methanol) r1->arrow r2 1,2,4-Triazole r2->arrow p1 1-((4-methyl-1,3-dioxan-2-yl)methyl) -1H-1,2,4-triazole plus2 + p2 NaBr arrow->p1 arrow->p2

Caption: Alkylation of 1,2,4-triazole.

Experimental Protocol:

  • In a reaction vessel, dissolve 1,2,4-triazole (1.0 eq) in a suitable solvent such as methanol.

  • Add a base, for example, sodium methoxide (1.0 eq), to the solution and stir to form the sodium salt of the triazole.

  • To this mixture, add this compound (1.0 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by TLC or GC.

  • After completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • The residue can be taken up in an organic solvent (e.g., ethyl acetate) and washed with water to remove inorganic salts.

  • The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude product, which can be further purified by column chromatography or recrystallization.

Quantitative Data (Illustrative):

Reactant/ProductMolar RatioYield (%)Purity (%)
This compound1.0--
1,2,4-Triazole1.0--
1-((4-methyl-1,3-dioxan-2-yl)methyl)-1H-1,2,4-triazole-70-85>97

Note: The choice of base and solvent can influence the regioselectivity of the alkylation.[1][2][3][4][5]

Experimental Workflows

The following diagram illustrates a general workflow for the synthesis and subsequent reaction of this compound.

G start Start synthesis Synthesis of 2-Bromomethyl- 4-methyl-1,3-dioxane start->synthesis purification1 Purification (Vacuum Distillation) synthesis->purification1 characterization1 Characterization (NMR, GC-MS) purification1->characterization1 alkylation Alkylation Reaction with Nucleophile (e.g., 1,2,4-Triazole) characterization1->alkylation workup Aqueous Work-up alkylation->workup purification2 Purification (Chromatography/Recrystallization) workup->purification2 characterization2 Characterization of Final Product purification2->characterization2 end End characterization2->end

Caption: General experimental workflow.

Deprotection of the Dioxane Ring

The 1,3-dioxane ring in the products derived from this compound can be readily deprotected under acidic conditions to reveal the aldehyde functionality. This is a crucial step if the ultimate synthetic target contains an aldehyde group.

General Deprotection Protocol:

  • Dissolve the dioxane-protected compound in a suitable solvent mixture, such as acetone/water or THF/water.

  • Add a catalytic amount of a strong acid (e.g., HCl, H₂SO₄, or p-TsOH).

  • Stir the reaction mixture at room temperature or with gentle heating.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Neutralize the acid with a mild base (e.g., saturated sodium bicarbonate solution).

  • Extract the product with an organic solvent.

  • Dry the organic layer, concentrate, and purify the resulting aldehyde as required.

Safety Information

This compound is expected to be an irritant and a lachrymator due to the presence of the bromomethyl group. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All manipulations should be carried out in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) of analogous compounds like 2-Bromomethyl-1,3-dioxolane.

References

Application Notes and Protocols: 2-Bromomethyl-4-methyl-1,3-dioxane in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 2-Bromomethyl-4-methyl-1,3-dioxane, a versatile reagent in modern organic synthesis. This compound primarily serves as a stable, crystalline protecting group for hydroxyl and thiol functionalities and as an electrophilic building block for the construction of more complex molecular architectures.

Overview and Synthetic Applications

This compound is a derivative of bromoacetaldehyde, where the aldehyde is protected as a cyclic acetal with 1,3-butanediol. This structural feature imparts several advantageous properties, including increased stability compared to the free aldehyde and the ability to introduce a protected hydroxymethylcarbonyl equivalent into a molecule.

Key Applications:

  • Protection of Alcohols and Phenols: It reacts with hydroxyl groups under basic conditions to form stable acetal ethers. This protection strategy is valuable in multi-step syntheses where the hydroxyl group's reactivity needs to be masked.

  • Protection of Thiols: Similarly, it serves as an effective protecting group for thiols, forming thioethers that are stable to a range of reaction conditions.

  • Synthesis of Heterocyclic Compounds: As a bifunctional electrophile (after nucleophilic substitution of the bromide), it is a useful precursor for the synthesis of various heterocyclic systems, such as 1,4-benzothiazepines, which are of interest in medicinal chemistry.

Synthesis of this compound

The reagent itself can be synthesized via the acid-catalyzed acetalization of bromoacetaldehyde with 1,3-butanediol.

Experimental Protocol: Synthesis of this compound
  • Reaction Setup: To a solution of 1,3-butanediol (1.0 equivalent) in a suitable solvent such as dichloromethane or toluene, add a catalytic amount of a strong acid catalyst (e.g., p-toluenesulfonic acid, 0.01-0.05 equivalents).

  • Addition of Bromoacetaldehyde Acetal: Slowly add bromoacetaldehyde diethyl acetal (1.0 equivalent) to the mixture at room temperature.

  • Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to observe the consumption of the starting materials.

  • Work-up: Upon completion, quench the reaction by adding a mild base (e.g., saturated sodium bicarbonate solution). Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford this compound as a colorless oil.

Protection of Phenols

One of the primary applications of this compound is the protection of phenolic hydroxyl groups. The reaction proceeds via a Williamson ether synthesis mechanism.

Experimental Protocol: General Procedure for the Protection of Phenols
  • Reaction Setup: To a solution of the desired phenol (1.0 equivalent) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetone, add a suitable base (e.g., potassium carbonate, 1.5-2.0 equivalents).

  • Addition of Reagent: To the resulting suspension, add a solution of this compound (1.1-1.2 equivalents) in the same solvent.

  • Reaction Conditions: Stir the reaction mixture at a temperature ranging from room temperature to 60 °C. The reaction progress should be monitored by TLC.

  • Work-up: After the reaction is complete, pour the mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the desired 2-(phenoxymethyl)-4-methyl-1,3-dioxane derivative.

Quantitative Data: Protection of Various Phenols
Phenol DerivativeBaseSolventTemperature (°C)Time (h)Yield (%)
4-NitrophenolK₂CO₃AcetoneReflux895
4-ChlorophenolK₂CO₃AcetoneReflux1092
4-MethylphenolK₂CO₃AcetoneReflux1290
PhenolK₂CO₃AcetoneReflux1288

Synthesis of 1,4-Benzothiazepine Derivatives

This compound is a key building block in the synthesis of novel 1,4-benzothiazepine derivatives, which are investigated for their potential antimicrobial activities.

Experimental Protocol: Synthesis of 2-(4-methyl-1,3-dioxan-2-yl)-2,3-dihydro-1,5-benzothiazepine
  • Reaction Setup: In a round-bottom flask, dissolve 2-aminothiophenol (1.0 equivalent) and a catalytic amount of glacial acetic acid in ethanol.

  • Addition of Reagent: To this solution, add this compound (1.0 equivalent).

  • Reaction Conditions: Reflux the reaction mixture for a specified period (e.g., 8-10 hours), monitoring the reaction progress by TLC.

  • Work-up: After completion, cool the reaction mixture to room temperature. The product may precipitate from the solution.

  • Purification: Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum. Further purification can be achieved by recrystallization from a suitable solvent.

Quantitative Data: Synthesis of 1,4-Benzothiazepine Derivatives
2-Aminothiophenol DerivativeSolventReaction Time (h)Yield (%)
2-AminothiophenolEthanol878
5-Methyl-2-aminothiophenolEthanol982
5-Chloro-2-aminothiophenolEthanol1075

Deprotection of the 4-methyl-1,3-dioxane Acetal

The 4-methyl-1,3-dioxane protecting group can be readily removed under acidic conditions to regenerate the parent hydroxyl group and reveal the hydroxymethylcarbonyl functionality.

Experimental Protocol: General Deprotection Procedure
  • Reaction Setup: Dissolve the protected compound in a mixture of a protic solvent (e.g., tetrahydrofuran, methanol) and an aqueous acid (e.g., 1M HCl, acetic acid).

  • Reaction Conditions: Stir the mixture at room temperature or with gentle heating. Monitor the deprotection by TLC.

  • Work-up: Once the reaction is complete, neutralize the acid with a mild base (e.g., saturated sodium bicarbonate solution).

  • Extraction and Purification: Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The crude product can be purified by column chromatography or recrystallization.

Visualized Workflows and Relationships

Synthesis_of_Reagent Bromoacetaldehyde Bromoacetaldehyde Diethyl Acetal Reaction Acetalization Bromoacetaldehyde->Reaction Butanediol 1,3-Butanediol Butanediol->Reaction Catalyst p-TsOH (cat.) Catalyst->Reaction Product 2-Bromomethyl-4-methyl- 1,3-dioxane Reaction->Product

Caption: Synthesis of this compound.

Protection_of_Phenol Phenol Phenol (Ar-OH) Reaction Williamson Ether Synthesis Phenol->Reaction Base K₂CO₃ Base->Reaction Reagent 2-Bromomethyl-4-methyl- 1,3-dioxane Reagent->Reaction Solvent Acetone Solvent->Reaction Product Protected Phenol (Ar-O-CH₂-dioxane) Reaction->Product

Caption: Protection of phenols using this compound.

Deprotection_Workflow Start Protected Compound (R-O-CH₂-dioxane) Step1 Dissolve in THF/H₂O Start->Step1 Step2 Add Aqueous Acid (e.g., 1M HCl) Step1->Step2 Step3 Stir at Room Temp. (Monitor by TLC) Step2->Step3 Step4 Neutralize with NaHCO₃ Step3->Step4 Step5 Extract with Organic Solvent Step4->Step5 Step6 Dry and Concentrate Step5->Step6 End Purified Alcohol (R-OH) Step6->End

Caption: General workflow for the deprotection of the 4-methyl-1,3-dioxane acetal.

Application Notes and Protocols for Nucleophilic Substitution Reactions Involving 2-Bromomethyl-4-methyl-1,3-dioxane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromomethyl-4-methyl-1,3-dioxane is a versatile bifunctional molecule of significant interest in synthetic organic chemistry and drug development. Its structure incorporates a reactive primary bromide, susceptible to nucleophilic substitution, and a protected 1,3-diol functionality in the form of a stable dioxane ring. This arrangement allows for the introduction of a masked aldehyde or a modified propylene glycol moiety into a target molecule. These application notes provide a detailed overview of the anticipated nucleophilic substitution reactions involving this compound, supported by protocols derived from closely related analogs. The information is intended to guide researchers in the design and execution of synthetic routes utilizing this valuable building block.

Introduction to Reactivity

The primary site of reactivity in this compound is the carbon-bromine bond. The bromine atom is a good leaving group, making the adjacent methylene carbon an electrophilic center. This facilitates nucleophilic substitution reactions, primarily proceeding through an SN2 mechanism. The SN2 pathway is favored due to the primary nature of the alkyl halide. The dioxane ring is generally stable under neutral and basic conditions, which are typical for many nucleophilic substitution reactions. However, it is sensitive to acidic conditions, which can lead to deprotection and the formation of the corresponding aldehyde.

A potential side reaction, particularly with sterically hindered or strongly basic nucleophiles, is elimination (E2) to form 2-methylene-4-methyl-1,3-dioxane. Careful selection of the nucleophile and reaction conditions is crucial to favor the desired substitution product.

General Reaction Pathway

The nucleophilic substitution on this compound follows a general SN2 pathway, as illustrated below.

sn2_pathway reagents This compound + Nucleophile (Nu⁻) transition_state Transition State reagents->transition_state Backside Attack products Substituted Product + Bromide (Br⁻) transition_state->products Inversion of Configuration

Caption: General SN2 reaction pathway for this compound.

Predicted Nucleophilic Substitution Reactions and Data

Nucleophile (Nu⁻)Reagent ExampleProductGeneral ConditionsAnticipated Yield
Alkoxide (RO⁻)Sodium ethoxide2-Ethoxymethyl-4-methyl-1,3-dioxaneEthanol, RefluxGood to Excellent
Thiolate (RS⁻)Sodium thiophenoxide2-(Phenylthiomethyl)-4-methyl-1,3-dioxaneDMF or Acetonitrile, RT to 60 °CGood to Excellent
Azide (N₃⁻)Sodium azide2-Azidomethyl-4-methyl-1,3-dioxaneDMF or DMSO, 50-100 °CGood
Cyanide (CN⁻)Sodium cyanide2-Cyanomethyl-4-methyl-1,3-dioxaneDMSO, 80-120 °CModerate to Good
Amine (R₂NH)Diethylamine2-(Diethylaminomethyl)-4-methyl-1,3-dioxaneAcetonitrile or THF, with a non-nucleophilic base (e.g., K₂CO₃), RefluxModerate to Good

Experimental Protocols (Based on Analogs)

The following protocols are adapted from literature procedures for structurally related compounds and serve as a starting point for optimization.

General Experimental Workflow

experimental_workflow start Reactant & Nucleophile reaction Reaction under Inert Atmosphere start->reaction workup Aqueous Workup & Extraction reaction->workup purification Purification (e.g., Chromatography) workup->purification analysis Characterization (NMR, MS, IR) purification->analysis

Caption: A typical experimental workflow for nucleophilic substitution.

Protocol 1: Synthesis of 2-Alkoxymethyl-4-methyl-1,3-dioxane (Ether Synthesis)

This protocol is adapted from the synthesis of related 2-alkoxymethyl derivatives.

Materials:

  • This compound (1.0 eq)

  • Sodium metal (1.1 eq)

  • Anhydrous alcohol (e.g., ethanol, as solvent)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, under an inert atmosphere (e.g., nitrogen or argon), dissolve sodium metal in an excess of the desired anhydrous alcohol to prepare the corresponding sodium alkoxide in situ.

  • To the freshly prepared sodium alkoxide solution, add this compound dropwise at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature and carefully quench with a saturated aqueous solution of ammonium chloride.

  • Remove the alcohol under reduced pressure.

  • Extract the aqueous residue with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the organic phase under reduced pressure to yield the crude product.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel.

Protocol 2: Synthesis of 2-(Arylthiomethyl)-4-methyl-1,3-dioxane (Thioether Synthesis)

Materials:

  • This compound (1.0 eq)

  • Thiol (e.g., thiophenol) (1.1 eq)

  • Potassium carbonate (1.5 eq)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Ethyl acetate

  • Water

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of the thiol in anhydrous DMF, add potassium carbonate.

  • Stir the suspension at room temperature for 30 minutes.

  • Add this compound to the mixture.

  • Heat the reaction to 60 °C and monitor by TLC.

  • After the reaction is complete, cool to room temperature and pour into water.

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with water and then brine, and dry over anhydrous sodium sulfate.

  • Filter and remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel.

Protocol 3: Synthesis of 2-Azidomethyl-4-methyl-1,3-dioxane

Materials:

  • This compound (1.0 eq)

  • Sodium azide (1.5 eq)

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Diethyl ether

  • Water

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask, dissolve this compound and sodium azide in anhydrous DMSO.

  • Heat the reaction mixture to 80 °C with stirring.

  • Monitor the reaction by TLC or IR spectroscopy (disappearance of the C-Br stretch and appearance of the azide stretch at ~2100 cm⁻¹).

  • Once the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water and diethyl ether.

  • Extract the aqueous phase with diethyl ether (3 x 50 mL).

  • Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and carefully concentrate the organic phase under reduced pressure (Note: low molecular weight azides can be explosive; use appropriate safety precautions).

  • Purify the product by column chromatography on silica gel.

Applications in Drug Development

The products of nucleophilic substitution reactions with this compound are valuable intermediates in medicinal chemistry.

  • Protected Aldehyde Synthon: The dioxane moiety serves as a protecting group for a hydroxy-substituted aldehyde. This allows for extensive chemical modifications at the substituted position, followed by deprotection under acidic conditions to reveal the aldehyde for further elaboration, such as reductive amination or Wittig reactions.

  • Bioisosteric Replacement: The resulting ether, thioether, and amine derivatives can be used as bioisosteres for other functional groups in drug candidates to modulate properties like solubility, metabolic stability, and target binding.

  • Linker Chemistry: The substituted 4-methyl-1,3-dioxane unit can act as a flexible linker in the design of bifunctional molecules, such as PROTACs or targeted drug conjugates.

Conclusion

This compound is a promising synthetic building block for the introduction of a protected aldehyde or a functionalized propylene glycol unit. While direct and extensive experimental data on its nucleophilic substitution reactions are limited, strong analogies can be drawn from related halomethyl-dioxanes. The provided protocols offer a solid foundation for researchers to explore the synthetic utility of this compound in their respective fields, with the understanding that optimization of reaction conditions will be necessary. The versatility of the resulting products underscores their potential in the development of novel therapeutics and other complex organic molecules.

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for 2-Bromomethyl-4-methyl-1,3-dioxane

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthesis of 2-Bromomethyl-4-methyl-1,3-dioxane.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: What is a general synthetic route for this compound?

A common and effective method is the acid-catalyzed acetalization of 1,3-butanediol with bromoacetaldehyde or a bromoacetaldehyde equivalent. The reaction involves the formation of a cyclic acetal, the 1,3-dioxane ring, by reacting the diol with the aldehyde in the presence of an acid catalyst, typically with the removal of water to drive the equilibrium towards the product.

Q2: My reaction yield is consistently low. What are the potential causes and solutions?

Low yields can stem from several factors. Below is a table summarizing common issues and their remedies, followed by a more detailed explanation.

Potential CauseRecommended Solution
Incomplete Reaction Increase reaction time. Increase catalyst loading. Ensure efficient water removal (Dean-Stark trap or drying agent).
Hydrolysis of Product Use a non-aqueous workup. Neutralize the acid catalyst promptly after the reaction. Avoid exposure to acidic conditions during purification.
Side Reactions Control reaction temperature. Use a milder acid catalyst. Ensure the purity of starting materials.
Loss during Workup/Purification Minimize water washes. Use a suitable extraction solvent. Optimize distillation conditions (vacuum, temperature).
  • Incomplete Reaction: The formation of the 1,3-dioxane is a reversible equilibrium reaction.[1] To drive the reaction to completion, it is crucial to remove the water byproduct. A Dean-Stark trap is commonly used for this purpose when the solvent forms an azeotrope with water. Alternatively, adding a drying agent like anhydrous magnesium sulfate or molecular sieves to the reaction mixture can be effective. Increasing the reaction time or the amount of acid catalyst can also improve conversion, but be mindful of potential side reactions with prolonged acid exposure.

  • Hydrolysis of Product: 1,3-Dioxanes are sensitive to acid and can hydrolyze back to the starting diol and aldehyde, especially in the presence of water.[2] During the workup, it is critical to neutralize the acid catalyst, for instance, by washing with a mild base like sodium bicarbonate solution. Minimize contact with aqueous acidic solutions.

  • Side Reactions: At elevated temperatures, 1,3-butanediol can undergo acid-catalyzed dehydration.[3] Bromoacetaldehyde itself can be unstable and prone to polymerization or other side reactions. Using a milder acid catalyst, such as pyridinium p-toluenesulfonate (PPTS) instead of p-toluenesulfonic acid (PTSA), and maintaining a controlled reaction temperature can help minimize these unwanted pathways. The purity of the bromoacetaldehyde or its precursor is also critical; impurities can lead to the formation of byproducts that are difficult to remove.

Q3: I am observing the formation of diastereomers. How can I control the stereochemistry?

The use of 1,3-butanediol, which is a chiral molecule (unless a racemic mixture is used), will result in the formation of diastereomers of this compound. The methyl group at the 4-position of the dioxane ring creates a stereocenter, and its orientation relative to the bromomethyl group at the 2-position leads to cis and trans isomers.

The ratio of these diastereomers is influenced by thermodynamic and kinetic factors during the reaction.[1] Generally, the thermodynamically more stable isomer, where bulky substituents occupy equatorial positions on the dioxane ring chair conformation, is favored under equilibrium conditions.[4] To achieve a higher diastereomeric ratio, you can:

  • Allow the reaction to reach thermodynamic equilibrium: Longer reaction times or gentle heating after the initial reaction can allow for equilibration to the more stable diastereomer.

  • Choice of catalyst: The type and amount of acid catalyst can influence the rate of equilibration.

  • Purification: The diastereomers may be separable by careful column chromatography or fractional distillation, although this can be challenging due to their similar physical properties.

Q4: What are the best practices for the purification of this compound?

Purification is typically achieved by vacuum distillation.[5] However, some brominated acetals can be thermally sensitive and may decompose at high temperatures.[5] It is crucial to:

  • Use a high-vacuum system to lower the boiling point.

  • Monitor the distillation temperature closely and avoid overheating.

  • Perform a careful fractional distillation to separate the product from any lower or higher boiling impurities.

Before distillation, a standard workup involves neutralizing the acid catalyst, washing with brine to remove water-soluble impurities, and drying the organic layer over an anhydrous drying agent like sodium sulfate or magnesium sulfate.

Experimental Protocols

Below is a representative experimental protocol for the synthesis of this compound. Note: This is a general guideline and may require optimization for your specific laboratory conditions and scale.

Synthesis of this compound

  • Materials:

    • 1,3-Butanediol

    • Bromoacetaldehyde diethyl acetal (as a stable precursor to bromoacetaldehyde)

    • p-Toluenesulfonic acid monohydrate (PTSA)

    • Toluene (or another suitable solvent that forms an azeotrope with water)

    • Saturated sodium bicarbonate solution

    • Brine (saturated sodium chloride solution)

    • Anhydrous magnesium sulfate

  • Procedure:

    • Set up a round-bottom flask equipped with a Dean-Stark trap, a condenser, and a magnetic stirrer.

    • To the flask, add 1,3-butanediol (1.0 eq), bromoacetaldehyde diethyl acetal (1.1 eq), and toluene.

    • Add a catalytic amount of p-toluenesulfonic acid monohydrate (e.g., 0.01-0.05 eq).

    • Heat the mixture to reflux and collect the water in the Dean-Stark trap. Monitor the progress of the reaction by TLC or GC. The reaction is typically complete when no more water is collected.

    • Cool the reaction mixture to room temperature.

    • Transfer the mixture to a separatory funnel and wash with saturated sodium bicarbonate solution to neutralize the acid catalyst.

    • Wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to remove the solvent.

    • Purify the crude product by vacuum distillation to obtain this compound as a colorless to pale yellow liquid.

Visualizations

Experimental Workflow

experimental_workflow reagents 1,3-Butanediol Bromoacetaldehyde diethyl acetal PTSA, Toluene reaction Acetalization (Reflux with Dean-Stark) reagents->reaction Heat workup Neutralization (NaHCO3) Washing (Brine) Drying (MgSO4) reaction->workup Cool purification Vacuum Distillation workup->purification Concentrate product This compound purification->product

Caption: A typical experimental workflow for the synthesis of this compound.

Troubleshooting Logic

troubleshooting_logic start Low Yield? incomplete_rxn Incomplete Reaction? start->incomplete_rxn hydrolysis Product Hydrolysis? start->hydrolysis side_reactions Side Reactions? start->side_reactions solution1 Increase reaction time/ catalyst/water removal incomplete_rxn->solution1 solution2 Neutralize acid promptly/ Anhydrous workup hydrolysis->solution2 solution3 Control temperature/ Use milder catalyst side_reactions->solution3

Caption: A troubleshooting decision tree for addressing low reaction yields.

References

Technical Support Center: Synthesis of 2-Bromomethyl-4-methyl-1,3-dioxane

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of 2-Bromomethyl-4-methyl-1,3-dioxane, focusing on the identification and mitigation of reaction byproducts and impurities.

Troubleshooting Guide

Researchers may encounter several common issues during the synthesis and purification of this compound. This guide outlines potential problems, their likely causes, and recommended solutions.

Issue Observed Potential Cause(s) Recommended Solution(s)
Low Yield of Desired Product 1. Incomplete Reaction: Insufficient reaction time or temperature. 2. Reagent Degradation: Moisture sensitivity of starting materials or intermediates. 3. Equilibrium: The reaction is reversible and has not been driven to completion.1. Increase reaction time or moderately increase the temperature. 2. Ensure all glassware is oven-dried and reagents are anhydrous. 3. Use a Dean-Stark apparatus or another method to remove the water or alcohol byproduct (e.g., methanol from bromoacetaldehyde dimethyl acetal) to shift the equilibrium.
Presence of Multiple Isomers in GC/NMR 1. Stereoisomers: The use of 1,3-butanediol, which is chiral, results in diastereomers (cis and trans isomers) of the product.1. This is an inherent outcome of the reaction with racemic 1,3-butanediol. If a single isomer is required, use an enantiomerically pure starting material. 2. Utilize a high-resolution capillary GC column for better separation and quantification of isomers.
Unexpected Peaks in GC-MS Analysis 1. Unreacted Starting Materials: Bromoacetaldehyde (or its acetal precursor) and 1,3-butanediol remain. 2. Byproduct Formation: Side reactions, such as the formation of compounds with the bromomethyl group in a different position. 3. Solvent Impurities: Contaminants present in the reaction solvents.1. Optimize the stoichiometry of the reactants. 2. Purify the product via fractional distillation under reduced pressure to separate compounds with different boiling points. 3. Run a blank analysis of the solvents used.
Product Discoloration (Yellow/Brown) 1. Degradation: The product or impurities may be unstable, especially at elevated temperatures during distillation. 2. Presence of Halogen Impurities: Free bromine or HBr can cause coloration.1. Perform distillation at the lowest possible pressure to reduce the boiling point. 2. Wash the crude product with a dilute solution of sodium bisulfite or sodium bicarbonate to neutralize acidic impurities and remove free halogens before distillation.

Frequently Asked Questions (FAQs)

Q1: What are the primary byproducts and impurities in the synthesis of this compound?

The synthesis, typically an acetal exchange reaction between a bromoacetaldehyde acetal (e.g., bromoacetaldehyde diethyl or dimethyl acetal) and 1,3-butanediol, can lead to several impurities.

Impurity / Byproduct Likely Origin Analytical Identification (GC-MS)
Unreacted 1,3-Butanediol Incomplete reaction or excess reagent.Elutes earlier than the product; shows characteristic mass spectrum.
Unreacted Bromoacetaldehyde Acetal Incomplete reaction.Elutes earlier than the product; mass spectrum shows loss of alkoxy groups.
Cis/Trans Diastereomers Use of racemic 1,3-butanediol.Two closely eluting peaks with identical mass spectra.
Alternative Acetal Products Reaction with impurities in the diol.Varies depending on the impurity.
Degradation Products Thermal decomposition during distillation.Multiple smaller peaks in the chromatogram.

Q2: How are the cis and trans isomers of this compound formed?

The formation of diastereomers is a direct consequence of the stereochemistry of the reactants. 1,3-Butanediol has a chiral center at the 3-position. When it reacts to form the 1,3-dioxane ring, the substituents at the C2 and C4 positions can be on the same side (cis) or opposite sides (trans) of the ring plane, leading to two distinct diastereomeric products.

Q3: What is a typical experimental protocol to synthesize and purify this compound?

The following is a generalized protocol based on common acetalization procedures.

Experimental Protocol: Synthesis and Purification

  • Reaction Setup:

    • To a round-bottom flask equipped with a magnetic stirrer and a distillation head (or Dean-Stark trap), add 1,3-butanediol (1.0 eq.), bromoacetaldehyde dimethyl acetal (1.05 eq.), and an acid catalyst (e.g., p-toluenesulfonic acid, 0.01 eq.).

    • Add a solvent that forms an azeotrope with the alcohol byproduct, such as toluene or cyclohexane.

  • Reaction Execution:

    • Heat the mixture to reflux.

    • The alcohol byproduct (methanol) will be removed azeotropically and collected in the trap, driving the reaction to completion.

    • Monitor the reaction progress by GC analysis of small aliquots. The reaction is typically complete when no more alcohol is collected.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Neutralize the acid catalyst by washing with a saturated sodium bicarbonate solution.

    • Wash the organic layer with brine, then dry it over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄).

    • Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • The crude product is purified by fractional vacuum distillation. This step is critical for separating the desired product from unreacted starting materials and higher-boiling byproducts.

Q4: How can I visualize the reaction and byproduct formation process?

The following diagram illustrates the primary reaction pathway and the origin of key byproducts and isomers.

Reaction_Pathway cluster_reactants Reactants cluster_products Products & Isomers cluster_byproducts Impurities & Byproducts Reactant1 Bromoacetaldehyde Dimethyl Acetal Intermediate Hemiacetal Intermediate Reactant1->Intermediate Byproduct1 Unreacted Starting Materials Reactant1->Byproduct1 Reactant2 1,3-Butanediol Reactant2->Intermediate Reactant2->Byproduct1 Catalyst Acid Catalyst (e.g., p-TsOH) Catalyst->Intermediate Facilitates Product_cis cis-2-Bromomethyl- 4-methyl-1,3-dioxane Intermediate->Product_cis Ring Closure Product_trans trans-2-Bromomethyl- 4-methyl-1,3-dioxane Intermediate->Product_trans Ring Closure Byproduct2 Degradation Products Product_cis->Byproduct2 Heat Product_trans->Byproduct2 Heat

Caption: Reaction scheme for the synthesis of this compound.

Technical Support Center: Purification of 2-Bromomethyl-4-methyl-1,3-dioxane

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions regarding the purification of 2-Bromomethyl-4-methyl-1,3-dioxane for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

A1: Common impurities can originate from starting materials, side reactions, or subsequent decomposition. These may include unreacted 1,3-butanediol, bromoacetaldehyde or its precursors, and byproducts from the acetal formation. Hydrolysis of the product can also lead to the formation of 4-methyl-1,3-dioxane-2-carbaldehyde and hydrogen bromide.

Q2: My purified product is discolored (yellow to brown). What is the likely cause?

A2: Discoloration often indicates thermal decomposition or the presence of impurities. Overheating during distillation can cause the compound to degrade. The presence of acidic impurities, such as hydrogen bromide from hydrolysis, can also catalyze decomposition and color formation.

Q3: The yield of my distillation is lower than expected. What are the potential reasons?

A3: Low yield can be attributed to several factors:

  • Incomplete reaction: The initial synthesis may not have gone to completion.

  • Mechanical loss: Product loss during transfers or in the distillation apparatus.

  • Decomposition: As the compound is thermally sensitive, prolonged heating or high temperatures can lead to degradation.

  • Improper fraction collection: The desired fraction may have been collected with the forerun or left in the distillation pot.

Q4: How can I confirm the purity of my final product?

A4: Purity can be assessed using a combination of analytical techniques such as:

  • Gas Chromatography (GC): To determine the percentage of the main component and detect volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Product is wet (contains water) Incomplete drying of the crude product or exposure to atmospheric moisture.Dry the crude product over an appropriate drying agent (e.g., anhydrous magnesium sulfate) before distillation. Handle the purified product under an inert atmosphere (e.g., nitrogen or argon).
Bumping or uneven boiling during distillation Lack of boiling chips or inadequate stirring. High vacuum causing rapid boiling.Add fresh boiling chips or use a magnetic stirrer. Gradually apply vacuum to control the boiling rate.
Product decomposes in the distillation flask The distillation temperature is too high. Presence of acidic impurities.Use vacuum distillation to lower the boiling point. Neutralize any acidic impurities by washing the crude product with a dilute base (e.g., sodium bicarbonate solution) before drying and distillation.
Poor separation of impurities Inefficient distillation column. Incorrect distillation pressure or temperature.Use a fractionating column with a higher number of theoretical plates. Optimize the distillation pressure and temperature to achieve better separation based on the boiling points of the components.

Experimental Protocols

General Protocol for Vacuum Distillation of this compound
  • Preparation of the Crude Product:

    • After the synthesis, quench the reaction mixture and perform an aqueous workup.

    • Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any acid, followed by a wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter off the drying agent.

    • Remove the solvent under reduced pressure using a rotary evaporator.

  • Vacuum Distillation Setup:

    • Assemble a clean and dry vacuum distillation apparatus. Use a short path distillation apparatus for small quantities to minimize loss.

    • Use a magnetic stirrer and a stir bar in the distillation flask for smooth boiling.

    • Apply a high-vacuum grease to all glass joints to ensure a good seal.

  • Distillation Process:

    • Transfer the crude product to the distillation flask.

    • Slowly apply vacuum to the system.

    • Gradually heat the distillation flask using an oil bath.

    • Collect the forerun, which will contain any low-boiling impurities.

    • Stop the distillation before the flask is completely dry to prevent the formation of peroxides and potential decomposition of the residue.

    • Allow the apparatus to cool down completely before releasing the vacuum.

Data Presentation

Table 1: Potential Impurities and their Estimated Boiling Points

Compound Structure Boiling Point (°C) Notes
1,3-ButanediolCH₃CH(OH)CH₂CH₂OH207.5Starting material
BromoacetaldehydeBrCH₂CHODecomposesReactive intermediate
4-Methyl-1,3-dioxaneC₅H₁₀O₂133-134Potential byproduct
This compound C₆H₁₁BrO₂ (Estimated >200, requires vacuum) Product

Note: Boiling points are at atmospheric pressure unless otherwise stated. The boiling point of the target compound is an estimate and vacuum distillation is recommended.

Visualization

TroubleshootingWorkflow cluster_troubleshooting Troubleshooting Steps start Start Purification crude_product Crude Product Analysis (GC, NMR) start->crude_product distillation Vacuum Distillation crude_product->distillation product_analysis Analyze Purified Product (GC, NMR) distillation->product_analysis pure_product Pure Product product_analysis->pure_product Purity OK impure_product Product Impure product_analysis->impure_product Purity Not OK troubleshoot Troubleshooting impure_product->troubleshoot check_impurities Identify Impurities (e.g., starting materials, hydrolysis products) troubleshoot->check_impurities check_conditions Review Distillation Conditions (Pressure, Temperature) troubleshoot->check_conditions check_setup Inspect Apparatus (Leaks, Column Efficiency) troubleshoot->check_setup repurify Re-purify (e.g., fractional distillation, chromatography) check_impurities->repurify check_conditions->repurify check_setup->repurify repurify->distillation

Caption: Troubleshooting workflow for the purification of this compound.

Stability issues with "2-Bromomethyl-4-methyl-1,3-dioxane" in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of "2-Bromomethyl-4-methyl-1,3-dioxane" in solution. The information is intended for researchers, scientists, and professionals in drug development.

Troubleshooting Guide: Stability Issues in Solution

Unexpected experimental results, such as low yields or the appearance of impurities, may be attributed to the degradation of this compound. This guide provides a systematic approach to identifying and resolving common stability challenges.

Problem: Low reaction yield or presence of impurities.

Possible Cause: Decomposition of the this compound due to acidic conditions in the reaction mixture. The 1,3-dioxane ring is susceptible to acid-catalyzed hydrolysis.

Troubleshooting Workflow:

Troubleshooting_Workflow start Start: Low Yield or Impurities Observed check_ph 1. Measure pH of the reaction mixture and all aqueous solutions used. start->check_ph is_acidic Is the pH < 7? check_ph->is_acidic add_base 2. Adjust pH to neutral or slightly basic (pH 7-9) using a non-nucleophilic organic base (e.g., pyridine, triethylamine) or an inorganic buffer. is_acidic->add_base Yes stable_conditions Maintain neutral to basic and anhydrous conditions. is_acidic->stable_conditions No check_reagents 3. Review all reagents for acidic impurities. Purify if necessary. add_base->check_reagents use_anhydrous 4. Use anhydrous solvents and reagents to minimize hydrolysis. check_reagents->use_anhydrous monitor_reaction 5. Monitor reaction progress closely (e.g., by TLC or LC-MS) to minimize reaction time. use_anhydrous->monitor_reaction end Problem Resolved monitor_reaction->end stable_conditions->end

Caption: Troubleshooting workflow for addressing stability issues with this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound in solution?

A1: The main stability issue is its susceptibility to acid-catalyzed hydrolysis. The 1,3-dioxane ring can be cleaved in the presence of acids, leading to the decomposition of the molecule. It is generally stable under neutral and basic conditions.

Q2: How does pH affect the stability of this compound?

Q3: What are the decomposition products of this compound hydrolysis?

A3: The acid-catalyzed hydrolysis of this compound is expected to yield bromoacetaldehyde and 1,3-butanediol.

Decomposition Pathway:

Decomposition_Pathway reactant This compound protonation Protonation of an oxygen atom reactant->protonation H+ ring_opening Ring Opening protonation->ring_opening intermediate Carbocation Intermediate ring_opening->intermediate nucleophilic_attack Nucleophilic attack by water intermediate->nucleophilic_attack H2O products Bromoacetaldehyde + 1,3-Butanediol nucleophilic_attack->products

Caption: Acid-catalyzed hydrolysis pathway of this compound.

Q4: What solvents are recommended for dissolving this compound?

A4: Common organic solvents such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), dichloromethane, ethyl acetate, methanol, and ethanol can be used. Ensure the solvents are anhydrous and free of acidic impurities.

Q5: How should this compound be stored to ensure its stability?

A5: It should be stored in a tightly sealed container in a cool, dry, and well-ventilated place. It is sensitive to moisture and should be protected from contact with water and acidic substances to prevent decomposition.

Data Presentation

Table 1: pH Stability of a Related 1,3-Dioxolane Derivative

pHStabilityTimeframe of Decomposition
3UnstableOn the order of hours[1]
7Questionable StabilityPotential for slow degradation[1]
9StableAppears to be stable[1]

Experimental Protocols

Protocol for a Reaction Using this compound under Neutral Conditions

This protocol provides a general framework for performing a reaction where the stability of this compound is critical.

  • Reagent and Solvent Preparation:

    • Ensure all glassware is thoroughly dried in an oven and cooled under an inert atmosphere (e.g., nitrogen or argon).

    • Use anhydrous solvents. If necessary, dry solvents using appropriate methods (e.g., distillation over a drying agent).

    • If a reagent is suspected to be acidic, consider purification or neutralization prior to use. For example, amine reagents can be washed with a basic aqueous solution and dried.

  • Reaction Setup:

    • Set up the reaction under an inert atmosphere.

    • Dissolve the substrate and other reagents in the chosen anhydrous solvent.

    • If a base is required for the reaction, ensure it is non-nucleophilic (e.g., pyridine, triethylamine, or diisopropylethylamine) and added in an appropriate stoichiometric amount.

  • Addition of this compound:

    • Dissolve this compound in the anhydrous reaction solvent in a separate flask.

    • Add the solution of this compound to the reaction mixture dropwise at the desired temperature.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by a suitable analytical technique (e.g., Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or Gas Chromatography (GC)).

    • Aim to minimize the reaction time to reduce the potential for degradation.

  • Work-up and Purification:

    • Upon completion, quench the reaction using a neutral or slightly basic aqueous solution (e.g., saturated sodium bicarbonate solution). Avoid acidic work-up conditions.

    • Extract the product into an organic solvent, dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

    • Purify the product using standard techniques such as column chromatography, ensuring the solvents used are neutral.

Logical Relationship of Factors Affecting Stability:

Stability_Factors cluster_factors Influencing Factors cluster_outcomes Outcomes stability Stability of this compound ph pH of Solution stability->ph highly dependent on temp Temperature stability->temp influenced by moisture Presence of Water stability->moisture sensitive to impurities Acidic Impurities in Reagents/Solvents stability->impurities sensitive to stable Stable ph->stable Neutral to Basic (pH ≥ 7) unstable Unstable (Decomposition) ph->unstable Acidic (pH < 7) temp->unstable Higher temperature can accelerate decomposition moisture->unstable Promotes Hydrolysis impurities->unstable Catalyzes Decomposition

Caption: Key factors influencing the stability of this compound in solution.

References

Technical Support Center: Reactions of 2-Bromomethyl-4-methyl-1,3-dioxane

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Bromomethyl-4-methyl-1,3-dioxane.

Troubleshooting Guides

This section addresses common issues encountered during reactions involving this compound.

Issue 1: Low or No Yield in Nucleophilic Substitution Reactions

Potential Cause Troubleshooting Step Expected Outcome
Poor quality of starting material Verify the purity of this compound by NMR or GC-MS.Use of pure starting material should improve reaction yield.
Inactive nucleophile Check the purity and activity of the nucleophile. If using a solid nucleophile, ensure it is finely powdered and dry.An active and properly prepared nucleophile is crucial for the reaction to proceed.
Inappropriate solvent Ensure the solvent is anhydrous and appropriate for S(_N)2 reactions (e.g., DMF, DMSO, acetone).The use of a suitable solvent will facilitate the reaction and improve yields.
Suboptimal reaction temperature Optimize the reaction temperature. Some reactions may require heating to proceed at a reasonable rate.Increased temperature can enhance the reaction rate, but monitor for side product formation.
Steric hindrance If the nucleophile is bulky, consider using a less hindered analogue or a different synthetic route.Reducing steric hindrance can significantly improve the reaction rate and yield.

Issue 2: Formation of Grignard Reagent is Unsuccessful

Potential Cause Troubleshooting Step Expected Outcome
Inactive magnesium turnings Activate the magnesium turnings by gently crushing them or using a small crystal of iodine.Activation exposes a fresh magnesium surface, facilitating the initiation of the Grignard reaction.
Presence of moisture Ensure all glassware is flame-dried and the solvent (typically THF or diethyl ether) is anhydrous.Grignard reagents are highly sensitive to moisture; anhydrous conditions are essential for their formation.
Incorrect reaction temperature The reaction is typically initiated at room temperature and may require gentle heating to start, but should be cooled to maintain a steady reflux.Proper temperature control is critical for a successful Grignard formation.
Low purity of this compound Purify the starting material to remove any acidic impurities or moisture.Pure starting material will prevent quenching of the Grignard reagent as it forms.

Issue 3: Unwanted Deprotection of the Dioxane Ring

Potential Cause Troubleshooting Step Expected Outcome
Presence of acid Avoid acidic conditions during the reaction and work-up. Use basic or neutral conditions where possible. The dioxane ring is sensitive to acid.[1]Maintaining a non-acidic environment will preserve the dioxane protecting group.
Vigorous reaction conditions Use milder reaction conditions (e.g., lower temperature, less reactive reagents) if the desired transformation does not require harsh conditions.Milder conditions can prevent the cleavage of the acid-labile dioxane ring.
Inappropriate deprotection method for other functional groups If a deprotection is necessary elsewhere in the molecule, choose a method that is orthogonal to the stability of the dioxane ring (e.g., hydrogenolysis for a benzyl ether).Orthogonal protecting group strategies are key to complex molecule synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites of this compound?

A1: The primary reactive sites are the carbon atom attached to the bromine, which is susceptible to nucleophilic attack (S(N)2 reaction), and the dioxane ring, which acts as a protecting group for a carbonyl functional group and is labile under acidic conditions.[1]

Q2: What are the optimal conditions for storing this compound?

A2: It should be stored in a cool, dry, and well-ventilated area in a tightly sealed container to prevent hydrolysis. It is also advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to minimize degradation.

Q3: Can I perform a Grignard reaction with this compound?

A3: Yes, the bromo-functionalized carbon can be used to form a Grignard reagent. However, it is crucial to maintain strictly anhydrous conditions to prevent the highly basic Grignard reagent from being quenched by water.

Q4: How can I remove the 4-methyl-1,3-dioxane protecting group?

A4: The dioxane group can be removed by acid-catalyzed hydrolysis.[1] Common conditions include using a dilute acid such as HCl in a water/organic solvent mixture. The reaction progress should be carefully monitored to avoid side reactions. For sensitive substrates, milder methods using Lewis acids or other specific deprotection reagents may be necessary.

Q5: What are some common side reactions to be aware of?

A5: Common side reactions include elimination (E2) if a bulky, strong base is used as the nucleophile, and cleavage of the dioxane ring if acidic conditions are not carefully controlled. During Grignard formation, Wurtz coupling can occur, leading to the dimerization of the alkyl halide.

Experimental Protocols

Protocol 1: General Procedure for Nucleophilic Substitution

This protocol provides a general method for the reaction of this compound with a nucleophile.

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add the nucleophile (1.1 eq).

  • If the nucleophile is a salt, it can be added directly. If it is a neutral species that requires a base, add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (1.2 eq).

  • Stir the reaction mixture at room temperature or heat as necessary (monitor by TLC or LC-MS).

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Formation of the Grignard Reagent

This protocol describes the preparation of the Grignard reagent from this compound.

  • Flame-dry all glassware and allow to cool under a stream of dry nitrogen or argon.

  • To a flask containing magnesium turnings (1.2 eq), add a small crystal of iodine.

  • Add a small portion of a solution of this compound (1.0 eq) in anhydrous THF via a dropping funnel.

  • If the reaction does not initiate (disappearance of the iodine color and gentle reflux), gently warm the flask.

  • Once the reaction has started, add the remaining solution of the alkyl bromide dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to stir the mixture at room temperature for 1-2 hours. The resulting Grignard reagent is ready for use.

Protocol 3: Acid-Catalyzed Deprotection of the Dioxane Ring

This protocol outlines the removal of the 4-methyl-1,3-dioxane protecting group.

  • Dissolve the 2-(substituted methyl)-4-methyl-1,3-dioxane derivative (1.0 eq) in a mixture of acetone and water (e.g., 9:1 v/v).

  • Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (p-TsOH) or hydrochloric acid.

  • Stir the reaction at room temperature and monitor its progress by TLC or GC-MS.

  • Once the reaction is complete, neutralize the acid with a mild base, such as sodium bicarbonate solution.

  • Remove the organic solvent under reduced pressure.

  • Extract the aqueous residue with an appropriate organic solvent.

  • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected carbonyl compound.

Visualizations

Nucleophilic_Substitution_Workflow start Start: this compound + Nucleophile reaction Reaction in Anhydrous Solvent (e.g., DMF, Acetone) start->reaction workup Aqueous Work-up & Extraction reaction->workup purification Purification (e.g., Chromatography) workup->purification product Desired Product purification->product

Caption: Workflow for a typical nucleophilic substitution reaction.

Grignard_Formation_Troubleshooting start Grignard Reaction Fails check_mg Is Mg activated? start->check_mg check_moisture Are conditions anhydrous? check_mg->check_moisture Yes activate_mg Activate Mg (e.g., with iodine) check_mg->activate_mg No check_purity Is starting material pure? check_moisture->check_purity Yes dry_glassware Flame-dry glassware, use anhydrous solvent check_moisture->dry_glassware No purify_sm Purify starting material check_purity->purify_sm No success Successful Grignard Formation check_purity->success Yes activate_mg->check_moisture dry_glassware->check_purity purify_sm->success

Caption: Troubleshooting logic for Grignard reagent formation.

Deprotection_Decision_Tree start Need to deprotect the dioxane? acid_labile Are other functional groups acid-stable? start->acid_labile Yes no_deprotection Proceed with next step start->no_deprotection No mild_acid Use mild acidic hydrolysis (e.g., p-TsOH) acid_labile->mild_acid Yes lewis_acid Consider Lewis acid or other methods acid_labile->lewis_acid No

Caption: Decision tree for dioxane deprotection strategy.

References

Technical Support Center: Synthesis of 2-Bromomethyl-4-methyl-1,3-dioxane

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of "2-Bromomethyl-4-methyl-1,3-dioxane" synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the common synthetic route for this compound?

A1: The most common and direct method is the acid-catalyzed acetalization of bromoacetaldehyde with 1,3-butanediol. Bromoacetaldehyde can be used directly or generated in situ from its more stable acetal precursors, such as bromoacetaldehyde dimethyl acetal.

Q2: What are the typical yields for this type of reaction?

A2: While specific yields for this compound are not widely reported, analogous reactions for similar structures, such as the synthesis of 2-bromomethyl-1,3-dioxolane from ethylene glycol, can achieve yields in the range of 70-80%.[1] A yield of 65% has been reported for the synthesis of 2-(2-Bromoethyl)-1,3-dioxane.

Q3: What are the main challenges and side reactions in this synthesis?

A3: Key challenges include incomplete reaction, leading to low yield, and the formation of byproducts. The primary side reaction is the acid-catalyzed dehydration of 1,3-butanediol, which can be promoted by strong acids and high temperatures.[2][3][4] Another potential issue is the formation of isomeric products if the starting 1,3-butanediol is a racemic mixture.

Q4: How can I purify the final product?

A4: Purification is typically achieved through vacuum distillation. It is crucial to first neutralize the acidic catalyst and remove any aqueous phase before distillation to prevent decomposition of the product at elevated temperatures.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound.

Low Yield
Potential Cause Recommended Solution
Incomplete Reaction - Increase Reaction Time: Monitor the reaction progress using TLC or GC to ensure it has gone to completion. - Optimize Catalyst: Use an appropriate acid catalyst. While strong acids like sulfuric acid can be effective, they may also promote side reactions. Milder catalysts like p-toluenesulfonic acid (p-TSA) or an acidic resin can be beneficial. - Remove Water: The formation of the dioxane is an equilibrium reaction. Removing the water byproduct as it forms will drive the equilibrium towards the product. This can be achieved using a Dean-Stark apparatus or by adding a dehydrating agent.
Decomposition of Product - Control Temperature: Avoid excessive temperatures during the reaction and purification steps. - Neutralize Acid: Thoroughly neutralize the acid catalyst before workup and distillation to prevent acid-catalyzed degradation of the product.
Loss during Workup - Proper Extraction: Ensure efficient extraction of the product from the aqueous phase using a suitable organic solvent. - Careful Distillation: Use a well-controlled vacuum distillation setup to minimize loss of the product.
Formation of Impurities
Potential Cause Recommended Solution
Dehydration of 1,3-Butanediol - Use a Milder Catalyst: Employ a less aggressive acid catalyst such as p-toluenesulfonic acid or an acidic ion-exchange resin.[2] - Lower Reaction Temperature: Conduct the reaction at the lowest effective temperature to minimize dehydration.
Side Reactions of Bromoacetaldehyde - Use a Stable Precursor: Instead of using bromoacetaldehyde directly, which can be unstable, consider using a more stable precursor like bromoacetaldehyde dimethyl acetal. The target dioxane is then formed via a transacetalization reaction.
Formation of Isomers - Use Enantiomerically Pure Starting Material: If a specific stereoisomer is required, start with an enantiomerically pure form of 1,3-butanediol.

Experimental Protocols

Key Experiment: Synthesis of this compound

This protocol is a generalized procedure based on the synthesis of analogous 1,3-dioxanes and dioxolanes. Optimization may be required for specific laboratory conditions.

Materials:

  • Bromoacetaldehyde dimethyl acetal

  • 1,3-Butanediol

  • p-Toluenesulfonic acid (p-TSA) or other suitable acid catalyst

  • Anhydrous solvent (e.g., toluene, dichloromethane)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate or sodium sulfate

  • Dean-Stark apparatus (optional)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser (and a Dean-Stark trap if used), add 1,3-butanediol (1.0 eq) and the anhydrous solvent.

  • Add a catalytic amount of p-toluenesulfonic acid (e.g., 0.01-0.05 eq).

  • Add bromoacetaldehyde dimethyl acetal (1.0-1.2 eq) to the mixture.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC or GC. If using a Dean-Stark trap, continue reflux until no more water is collected.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Wash the reaction mixture with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to remove the solvent.

  • Purify the crude product by vacuum distillation to obtain this compound.

Visualizations

Logical Workflow for Troubleshooting Low Yield

Troubleshooting_Low_Yield Start Low Yield Observed Check_Completion Check Reaction Completion (TLC/GC) Start->Check_Completion Incomplete Reaction Incomplete Check_Completion->Incomplete Complete Reaction Complete Check_Completion->Complete Optimize_Conditions Optimize Reaction Conditions: - Increase Time - Change Catalyst - Remove Water Incomplete->Optimize_Conditions Check_Workup Review Workup Procedure Complete->Check_Workup End Yield Improved Optimize_Conditions->End Workup_Issue Potential Loss During Workup Check_Workup->Workup_Issue No_Workup_Issue Workup OK Check_Workup->No_Workup_Issue Improve_Workup Improve Workup: - Efficient Extraction - Careful Distillation Workup_Issue->Improve_Workup Check_Decomposition Investigate Product Decomposition No_Workup_Issue->Check_Decomposition Improve_Workup->End Decomposition_Source Identify Decomposition Source: - High Temperature - Residual Acid Check_Decomposition->Decomposition_Source Decomposition_Source->End

Caption: A flowchart outlining the logical steps to troubleshoot and improve low product yield.

Experimental Workflow for Synthesis

Synthesis_Workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification Reactants 1. Combine Reactants: - 1,3-Butanediol - Bromoacetaldehyde Dimethyl Acetal - Acid Catalyst - Solvent Heat 2. Heat to Reflux Reactants->Heat Monitor 3. Monitor Progress (TLC/GC) Heat->Monitor Cool 4. Cool to Room Temperature Monitor->Cool Neutralize 5. Neutralize with NaHCO3 Cool->Neutralize Extract 6. Extract and Wash Neutralize->Extract Dry 7. Dry Organic Layer Extract->Dry Concentrate 8. Concentrate Dry->Concentrate Distill 9. Vacuum Distillation Concentrate->Distill Product Final Product Distill->Product

References

Technical Support Center: Grignard Formation with 2-Bromomethyl-4-methyl-1,3-dioxane

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with "2-Bromomethyl-4-methyl-1,3-dioxane" in Grignard reagent formation.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis of the Grignard reagent from this compound.

Frequently Asked Questions (FAQs)

Q1: My Grignard reaction with this compound is not initiating. What are the common causes and solutions?

A1: Failure to initiate is a frequent issue in Grignard reactions. Several factors can contribute to this problem:

  • Poor Quality Magnesium: The surface of magnesium turnings can oxidize, forming a passivating layer of magnesium oxide that prevents the reaction.

    • Solution: Use fresh, shiny magnesium turnings. Activate the magnesium by gently crushing the turnings in a mortar and pestle (under an inert atmosphere) to expose a fresh surface. Chemical activation using a small crystal of iodine or a few drops of 1,2-dibromoethane is also highly effective. The disappearance of the iodine color or the observation of ethylene bubbles indicates activation.

  • Presence of Water: Grignard reagents are extremely sensitive to moisture. Any trace of water in the glassware, solvent, or starting material will quench the reaction.

    • Solution: All glassware must be rigorously dried, either in an oven overnight or by flame-drying under a stream of inert gas (nitrogen or argon). The solvent (typically THF or diethyl ether) must be anhydrous. Use freshly distilled solvent from a suitable drying agent (e.g., sodium/benzophenone).

  • Low Reaction Temperature: While the reaction is exothermic, a certain activation energy is required for initiation.

    • Solution: Gentle warming with a heat gun may be necessary to start the reaction. Once initiated, the reaction should be controlled to maintain a gentle reflux.

Q2: I am observing a very low yield of my desired Grignard reagent. What are the potential reasons and how can I improve the yield?

A2: Low yields can be attributed to several factors, including incomplete reaction, side reactions, or premature quenching of the Grignard reagent.

  • Incomplete Reaction: The reaction may not have gone to completion.

    • Solution: Ensure the this compound is added slowly to the activated magnesium suspension to maintain a steady reaction rate. After the addition is complete, continue stirring at room temperature or with gentle heating to ensure all the starting material has reacted.

  • Side Reactions: The primary side reaction of concern is Wurtz-type coupling, leading to the formation of a dimer.

  • Premature Quenching: As mentioned in Q1, any protic source will destroy the Grignard reagent.

    • Solution: Maintain strict anhydrous and inert atmosphere conditions throughout the experiment.

Q3: I am concerned about the stability of the acetal group in this compound under Grignard conditions. Can the Grignard reagent attack the acetal?

A3: While acetals are generally considered stable protecting groups under basic conditions, they are not completely inert to Grignard reagents, especially at elevated temperatures or in the presence of Lewis acidic magnesium salts. The oxygen atoms of the dioxane ring can chelate to the magnesium center of the Grignard reagent, potentially facilitating a ring-opening side reaction.

  • Mitigation Strategies:

    • Temperature Control: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. Avoid prolonged heating at high temperatures.

    • Solvent Choice: Tetrahydrofuran (THF) is often a better solvent than diethyl ether for forming and stabilizing Grignard reagents from functionalized halides.

    • Reaction Time: Monitor the reaction by TLC to determine the point of complete consumption of the starting bromide, and then proceed with the subsequent reaction step without unnecessary delay.

Q4: Are there alternative methods to prepare the Grignard reagent if the direct reaction with magnesium fails?

A4: Yes, if the direct insertion of magnesium is problematic, alternative methods can be employed:

  • Halogen-Magnesium Exchange: This involves reacting the bromoacetal with a pre-formed, more reactive Grignard reagent, such as isopropylmagnesium chloride or tert-butylmagnesium chloride. This exchange reaction is often faster and occurs at lower temperatures, minimizing side reactions.

  • Activated Magnesium: Using highly reactive Rieke magnesium, prepared by the reduction of MgCl₂, can significantly improve the success rate of Grignard formation with challenging substrates.

Experimental Protocols

Protocol 1: Direct Formation of (4-methyl-1,3-dioxan-2-yl)methylmagnesium bromide

This protocol is a general guideline and may require optimization.

Materials:

  • This compound

  • Magnesium turnings

  • Anhydrous tetrahydrofuran (THF)

  • Iodine (crystal) or 1,2-dibromoethane

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Preparation: Assemble a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer under an inert atmosphere. All glassware must be rigorously dried.

  • Magnesium Activation: Place magnesium turnings (1.2 equivalents) in the flask. Add a small crystal of iodine. Gently warm the flask with a heat gun under a flow of inert gas until the iodine sublimes and its color begins to fade. Allow the flask to cool to room temperature.

  • Initiation: Add a small portion of a solution of this compound (1 equivalent) in anhydrous THF via the dropping funnel.

  • Reaction: Once the reaction initiates (indicated by a color change, gentle bubbling, and a slight exotherm), add the remaining solution of the bromoacetal dropwise at a rate that maintains a gentle reflux.

  • Completion: After the addition is complete, continue stirring the mixture at room temperature for 1-2 hours to ensure complete reaction. The resulting grayish solution is the Grignard reagent and should be used immediately in the subsequent reaction step.

Visualizations

Grignard_Formation cluster_reactants Reactants cluster_conditions Conditions cluster_products Products Bromoacetal This compound Grignard (4-methyl-1,3-dioxan-2-yl)methylmagnesium bromide Bromoacetal->Grignard Mg Magnesium (Mg) Mg->Grignard Solvent Anhydrous THF Solvent->Grignard Initiator Iodine / Heat Initiator->Grignard

Caption: Formation of the Grignard reagent.

Troubleshooting_Workflow Start Reaction Fails to Initiate Check_Mg Is Magnesium surface fresh and activated? Start->Check_Mg Check_H2O Are all reagents and glassware anhydrous? Check_Mg->Check_H2O Yes Activate_Mg Activate Mg (crush, add I2) Check_Mg->Activate_Mg No Check_Temp Has gentle heating been applied? Check_H2O->Check_Temp Yes Dry_Apparatus Flame-dry glassware, use anhydrous solvent Check_H2O->Dry_Apparatus No Apply_Heat Gently warm with heat gun Check_Temp->Apply_Heat No Success Reaction Initiates Check_Temp->Success Yes Activate_Mg->Start Dry_Apparatus->Start Apply_Heat->Success Failure Consider alternative methods (e.g., Mg-halogen exchange) Apply_Heat->Failure Side_Reaction Grignard (4-methyl-1,3-dioxan-2-yl)methylmagnesium bromide Ring_Opening Acetal Ring Opening (Side Product) Grignard->Ring_Opening Chelation-assisted cleavage High_Temp High Temperature High_Temp->Ring_Opening

Technical Support Center: Catalyst Selection for 2-Bromomethyl-4-methyl-1,3-dioxane Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Bromomethyl-4-methyl-1,3-dioxane. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary types of reactions involving this compound?

A1: The reactivity of this compound is dominated by the versatile carbon-bromine bond. The most common reactions include:

  • Nucleophilic Substitution: The bromide is a good leaving group, allowing for direct substitution by a wide range of nucleophiles (e.g., alkoxides, thiolates, amines). These reactions are fundamental for introducing the dioxane moiety into larger molecules.[1]

  • Grignard Reagent Formation: As an organohalide, it readily reacts with magnesium metal in an ether solvent to form a Grignard reagent. This transforms the electrophilic carbon into a potent nucleophile, which can then be used to form new carbon-carbon bonds by reacting with electrophiles like aldehydes, ketones, and esters.[2][3]

  • Palladium-Catalyzed Cross-Coupling Reactions: The compound can participate in various cross-coupling reactions (e.g., Suzuki, Hiyama, Negishi) where a palladium catalyst is used to form a carbon-carbon bond between the bromomethyl group and an organometallic partner.[4][5]

Q2: What is the role of the 4-methyl-1,3-dioxane ring, and how does it influence catalyst selection?

A2: The 1,3-dioxane ring functions as a protecting group for a carbonyl functionality. It is a cyclic acetal, which is stable under neutral and basic conditions.[6] This stability is crucial as it allows for a wide range of reactions at the bromomethyl position without affecting the protected group.

However, the dioxane ring is sensitive to acid. Both Brønsted and Lewis acids can catalyze the hydrolysis (cleavage) of the ring, especially in the presence of water.[6][7] Therefore, catalyst selection must avoid acidic conditions if the integrity of the dioxane ring is to be maintained. For reactions like palladium-catalyzed couplings, non-acidic bases (e.g., K₂HPO₄, Cs₂CO₃) are preferred.[8][9]

Q3: Which catalysts are recommended for reactions with this compound?

A3: The choice of catalyst is dictated by the desired transformation:

  • Grignard Reagent Formation: The "catalyst" is activated magnesium metal turnings. Activation is often necessary to remove the passivating magnesium oxide layer and can be achieved using iodine or 1,2-dibromoethane.[2][3]

  • Palladium-Catalyzed Cross-Coupling: A Pd(0) species is the active catalyst. Common precursors include Pd(PPh₃)₄ or a combination of a Pd(II) salt like Pd(OAc)₂ or PdCl₂(dppf) with a suitable ligand. The ligand choice is critical for tuning reactivity and stability.[4][10]

  • Nucleophilic Substitution: These reactions are often performed without a catalyst, relying on the inherent reactivity of the substrate and nucleophile. In cases of low reactivity or biphasic systems, a phase-transfer catalyst (e.g., a quaternary ammonium salt) may be employed.

Troubleshooting Guides

Grignard Reaction Troubleshooting
Problem Potential Cause Recommended Solution
Reaction Fails to Initiate 1. Inactive magnesium surface due to oxide layer.[2] 2. Presence of moisture in glassware or solvent.[11] 3. Impure starting halide.1. Activate magnesium turnings by adding a small crystal of iodine, a few drops of 1,2-dibromoethane, or by crushing the turnings in the flask.[3] 2. Flame-dry all glassware under vacuum and use anhydrous ether or THF.[11] 3. Purify the this compound, for example by distillation.
Low Yield of Desired Product 1. Wurtz coupling (side reaction between Grignard reagent and unreacted alkyl halide). 2. Hydrolysis of the Grignard reagent by acidic protons.[11] 3. Degradation of the Grignard reagent over time.1. Add the solution of this compound slowly to the magnesium suspension to maintain a low concentration of the halide. 2. Ensure all reactants and the reaction environment are strictly anhydrous and free of protic functional groups. 3. Use the Grignard reagent immediately after its preparation.
Formation of a White Precipitate The Grignard reagent may be in equilibrium with dialkylmagnesium (R₂Mg) and MgX₂ (Schlenk equilibrium), which can precipitate in some solvents like dioxane.[3]This is often not detrimental to the reaction. The use of THF, which better solvates the species, can sometimes prevent this.[2]
Palladium-Catalyzed Cross-Coupling Troubleshooting
Problem Potential Cause Recommended Solution
Low or No Conversion 1. Inactive catalyst (Pd(0) oxidized to Pd(II)). 2. Inappropriate ligand or base. 3. Poor choice of solvent.1. Ensure the reaction is performed under an inert atmosphere (Nitrogen or Argon) to protect the Pd(0) species. 2. Screen different phosphine ligands and bases. For example, K₂HPO₄ or Cs₂CO₃ are often effective.[8][9] 3. Solvents like THF, 1,4-dioxane, or toluene are commonly used.[10][12]
Homocoupling Side Products Reaction of the organometallic partner with itself.1. Adjust the stoichiometry of the reactants. 2. Lower the reaction temperature. 3. Change the palladium catalyst and ligand combination.
Cleavage of the Dioxane Ring Presence of acidic species that catalyze hydrolysis.1. Use non-acidic or weakly basic conditions. Avoid strong acids in the workup if the dioxane ring needs to be preserved. 2. Ensure the organometallic partner does not contain acidic impurities.

Quantitative Data Summary

The following table summarizes typical catalyst systems and yields for reactions analogous to those involving this compound. Data for the specific substrate is limited; therefore, this table serves as a guideline based on similar organobromine compounds.

Reaction TypeCatalyst SystemBase / AdditiveSolventSubstrate TypeYield (%)
Suzuki Coupling Pd(PPh₃)₄ / K₃PO₄-1,4-DioxaneAryl Bromide31-46%
Hiyama Coupling Pd(OAc)₂ / LigandTBAF1,4-DioxaneHeterocycle Iodide33-85%[10]
Negishi Coupling PdCl₂(dppf)·CH₂Cl₂-THF/H₂OBromoareneHigh
C-N Coupling [allylPdCl]₂ / dppbCs₂CO₃TolueneAryl BromideBroad Range

Experimental Protocols

Protocol: Grignard Reaction with an Aldehyde

This protocol describes a general procedure for forming a Grignard reagent from this compound and its subsequent reaction with an aldehyde.

1. Materials and Setup:

  • Reactants: this compound, magnesium turnings, aldehyde, anhydrous diethyl ether or THF.

  • Reagents for workup: Saturated aqueous NH₄Cl, saturated aqueous NaHCO₃.

  • Glassware: Three-necked round-bottom flask, dropping funnel, condenser. All glassware must be flame-dried under vacuum and cooled under an inert atmosphere (N₂ or Ar).

2. Grignard Reagent Formation:

  • Place magnesium turnings (1.2 equivalents) in the reaction flask.

  • Add a small crystal of iodine to activate the magnesium.[2]

  • In the dropping funnel, prepare a solution of this compound (1.0 equivalent) in anhydrous ether/THF.

  • Add a small portion of the halide solution to the magnesium. The reaction should initiate, indicated by the disappearance of the iodine color and gentle refluxing.[3]

  • Once initiated, add the remaining halide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, stir the mixture for an additional 30-60 minutes until most of the magnesium is consumed.

3. Reaction with Aldehyde:

  • Cool the freshly prepared Grignard reagent to 0 °C in an ice bath.

  • Dissolve the aldehyde (1.0 equivalent) in anhydrous ether/THF and add it dropwise to the stirred Grignard solution.

  • After the addition, allow the reaction to warm to room temperature and stir for 1-2 hours.

4. Workup and Purification:

  • Cool the reaction mixture again to 0 °C and slowly quench by adding saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with saturated aqueous NaHCO₃ and then brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

cluster_main General Reaction Pathways A This compound B Grignard Reagent (R-MgBr) A->B  + Mg, Ether/THF C Nucleophilic Substitution Product (R-Nu) A->C  + Nucleophile (Nu⁻) D Cross-Coupling Product (R-R') A->D  + R'-M  [Pd Catalyst]

Caption: Reaction pathways for this compound.

cluster_troubleshooting Troubleshooting Logic for Grignard Reaction Failure start Grignard Reaction Fails to Initiate q1 Is glassware perfectly dry? start->q1 a1_yes Is solvent anhydrous? q1->a1_yes Yes a1_no Flame-dry glassware under vacuum q1->a1_no No a2_yes Is Mg surface activated? a1_yes->a2_yes Yes a2_no Use anhydrous grade solvent a1_yes->a2_no No a1_no->q1 a3_yes Initiation should occur a2_yes->a3_yes Yes a3_no Add I₂ or 1,2-dibromoethane a2_yes->a3_no No a2_no->a1_yes a3_no->a2_yes

Caption: Troubleshooting flowchart for Grignard reaction initiation.

cluster_pd_cycle Palladium-Catalyzed Cross-Coupling Cycle pd0 Pd(0)Ln pd2_oa R-Pd(II)Ln      |           Br pd0->pd2_oa Oxidative Addition (+ R-Br) pd2_tm R-Pd(II)Ln      |           R' pd2_oa->pd2_tm Transmetalation (+ R'-M) pd2_tm->pd0 Reductive Elimination product R-R' pd2_tm->product

Caption: Catalytic cycle for palladium-catalyzed cross-coupling.

References

Validation & Comparative

A Comparative Guide to the Synthesis of 2-Bromomethyl-4-methyl-1,3-dioxane Analogues

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two primary synthetic methodologies for producing 2-bromomethyl-1,3-dioxolane, a close structural analogue of 2-bromomethyl-4-methyl-1,3-dioxane. Due to a lack of specific published data for the target molecule, this analysis focuses on the well-documented synthesis of its dioxolane counterpart, offering valuable insights into reaction efficiencies, conditions, and potential outcomes that can be extrapolated to the synthesis of similar 1,3-dioxane systems.

Method 1: One-Pot Reaction of Ethylene Glycol, Acetaldehyde, and Bromine

This approach involves the direct formation and subsequent bromination of the 1,3-dioxolane ring in a single reaction vessel. It is a straightforward method that begins with the reaction of ethylene glycol and acetaldehyde to form 2-methyl-1,3-dioxolane in situ, which is then brominated.

Method 2: Bromination of a Pre-formed 2-Methyl-1,3-dioxolane Derivative

This two-step method first involves the synthesis and isolation of a 2-methyl-1,3-dioxolane derivative, followed by a separate bromination step to yield the final product. This approach allows for the purification of the intermediate, potentially leading to a cleaner final product.

Comparative Data

The following table summarizes the key quantitative data for the two synthesis methods, using the synthesis of 2-bromomethyl-1,3-dioxolane and a substituted derivative as representative examples.

ParameterMethod 1: One-Pot ReactionMethod 2: Bromination of a Pre-formed Dioxolane
Starting Materials Ethylene glycol, Acetaldehyde, Bromine2-(2,4-Dichlorophenyl)-2-methyl-4-n-propyl-1,3-dioxolane, Bromine
Reaction Time ~4 hoursNot specified, but involves two separate reaction steps
Reaction Temperature 0-3 °C15-60 °C (Bromination step)
Yield 79.2%[1]97.3% (based on the dioxolane starting material)[2]
Purity >95%[1]95.4%[2]

Experimental Protocols

Method 1: One-Pot Reaction of Ethylene Glycol, Acetaldehyde, and Bromine

Procedure:

  • To a reaction vessel, add ethylene glycol (2.0 equivalents) and freshly distilled acetaldehyde (1.0 equivalent).

  • Stir the mixture at room temperature for 30 minutes.

  • Cool the reaction mixture to 0-3 °C.

  • Slowly add bromine (1.1 equivalents) dropwise, maintaining the temperature between 0-3 °C.

  • After the addition is complete, continue to stir the reaction mixture at 0-3 °C for 3.5 hours.[1]

  • Upon completion, the product is isolated by vacuum distillation.

Method 2: Bromination of 2-(2,4-Dichlorophenyl)-2-methyl-4-n-propyl-1,3-dioxolane

Procedure:

  • To a reaction vessel, add 2-(2,4-dichlorophenyl)-2-methyl-4-n-propyl-1,3-dioxolane (1.0 equivalent).

  • With stirring, add bromine (1.05 equivalents) to the reaction mixture at a temperature between 15-60 °C.[2]

  • The reaction is carried out in the absence of a solvent.

  • Hydrogen bromide gas is evolved during the reaction and can be absorbed in water.

  • Residual hydrogen bromide is removed from the reaction mixture by heating to 35-90 °C under reduced pressure or by purging with an inert gas.[2]

  • The final product is obtained after removal of any residual starting materials.

Synthesis Workflow Comparison

The following diagram illustrates the logical workflow and key differences between the two synthetic approaches.

Synthesis Workflow Comparison cluster_0 Method 1: One-Pot Synthesis cluster_1 Method 2: Two-Step Synthesis M1_Start Starting Materials: Ethylene Glycol, Acetaldehyde, Bromine M1_Reaction One-Pot Reaction: Acetalization & Bromination M1_Start->M1_Reaction M1_Product 2-Bromomethyl-1,3-dioxolane M1_Reaction->M1_Product M2_Start1 Starting Materials for Acetal M2_Acetalization Step 1: Acetalization M2_Start1->M2_Acetalization M2_Intermediate 2-Methyl-1,3-dioxolane Derivative (Isolated) M2_Acetalization->M2_Intermediate M2_Bromination Step 2: Bromination M2_Intermediate->M2_Bromination M2_Product 2-Bromomethyl-1,3-dioxolane Derivative M2_Bromination->M2_Product

References

X-ray Crystallography of 2-Bromomethyl-1,3-dioxane Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the three-dimensional structure of molecules is paramount for rational drug design and development. X-ray crystallography stands as a definitive technique for elucidating these structures at an atomic level. This guide provides a comparative analysis of the crystallographic data for molecules containing the 2-Bromomethyl-1,3-dioxane core and its analogues, offering insights into their solid-state conformations and intermolecular interactions.

While crystallographic data for the specific molecule "2-Bromomethyl-4-methyl-1,3-dioxane" is not publicly available, this guide focuses on structurally related compounds for which X-ray diffraction data has been published. The comparison centers on derivatives of 5,5-Bis(bromomethyl)-1,3-dioxane and explores alternative synthetic intermediates such as 2-Bromomethyl-1,3-dioxolane.

Comparative Analysis of Crystallographic Data

The following tables summarize the key crystallographic parameters for several 2-Bromomethyl-1,3-dioxane derivatives, providing a basis for comparing their solid-state structures.

Table 1: Crystallographic Data for 5,5-Bis(bromomethyl)-1,3-dioxane Derivatives

Parameter5,5-Bis(bromomethyl)-2-(4-methoxyphenyl)-1,3-dioxane[1]5,5-Bis(bromomethyl)-2-(4-chlorophenyl)-2-methyl-1,3-dioxane5,5-bis(bromomethyl)-2-trichloromethyl-1,3-dioxane
CCDC No. 1813094Not publicly availableNot publicly available
Formula C13H15Br2ClO3C13H15Br2ClO2C7H9Br2Cl3O2
Crystal System MonoclinicNot availableMonoclinic
Space Group P2₁/nNot availableP2₁/c
a (Å) 10.1234(2)Not available6.1234(5)
b (Å) 11.4567(3)Not available18.4567(12)
c (Å) 12.9876(4)Not available10.9876(9)
α (°) 90Not available90
β (°) 109.87(1)Not available98.765(4)
γ (°) 90Not available90
Volume (ų) 1412.34(6)Not available1223.4(2)
Z 4Not available4
R-factor 0.0345Not availableNot available

Note: Complete crystallographic data for the 4-chlorophenyl and trichloromethyl derivatives were not available in the public domain at the time of this guide's compilation. The available data indicates that these compounds have been analyzed by X-ray diffraction.

Alternative Synthetic Intermediates

In synthetic chemistry, 2-bromomethyl-1,3-dioxolanes and their chloro-analogues often serve as versatile intermediates, functioning as protected forms of α-bromoaldehydes. These compounds are crucial building blocks in the synthesis of more complex molecules. While extensive crystallographic data for these simpler analogues is not as readily available as for more complex derivatives, their utility in synthesis is well-documented. The choice between a dioxane and a dioxolane derivative, or between a bromo- and a chloro- Ggroup, often depends on the specific reaction conditions and desired reactivity.

Experimental Protocols

The following section outlines a general, representative experimental protocol for the single-crystal X-ray diffraction of a small organic molecule, based on standard laboratory practices.

Single-Crystal X-ray Diffraction: A Generalized Protocol

1. Crystal Selection and Mounting:

  • A suitable single crystal of the compound of interest is selected under a polarizing microscope. The ideal crystal should be well-formed, transparent, and free of cracks or other visible defects.
  • The selected crystal is carefully mounted on a goniometer head using a cryoprotectant oil and flash-cooled in a stream of cold nitrogen gas to the desired data collection temperature (typically 100-150 K).

2. Data Collection:

  • The mounted crystal is placed on a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector (e.g., a CCD or CMOS detector).
  • A series of diffraction images are collected as the crystal is rotated through a range of angles. The exposure time for each frame and the total data collection time will vary depending on the crystal's size, quality, and scattering power.

3. Data Processing:

  • The collected diffraction images are processed using specialized software to integrate the intensities of the diffraction spots.
  • The data is corrected for various experimental factors, including Lorentz and polarization effects, and absorption.
  • The unit cell parameters and space group are determined from the processed data.

4. Structure Solution and Refinement:

  • The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.
  • The structural model is then refined against the experimental diffraction data using least-squares methods. This process involves adjusting the atomic coordinates, displacement parameters, and other structural parameters to improve the agreement between the calculated and observed structure factors.
  • Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

5. Validation and Visualization:

  • The final refined crystal structure is validated to ensure its quality and chemical reasonableness.
  • The structure is visualized using molecular graphics software, and the crystallographic data is typically deposited in a public database such as the Cambridge Structural Database (CSD).

Experimental Workflow

The following diagram illustrates the typical workflow for determining the crystal structure of a small molecule using X-ray crystallography.

signaling_pathway ligand External Ligand receptor Cell Surface Receptor ligand->receptor Activates enzyme_a Enzyme A receptor->enzyme_a Activates enzyme_b Enzyme B (Target) enzyme_a->enzyme_b Activates product Product enzyme_b->product Catalyzes substrate Substrate substrate->enzyme_b response Cellular Response product->response drug Dioxane-based Inhibitor drug->enzyme_b Inhibits

References

A Comparative Guide to the Performance of 2-Bromomethyl-4-methyl-1,3-dioxane in Multi-Step Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in complex multi-step organic synthesis, the choice of appropriate protecting groups and building blocks is paramount to achieving high yields and simplifying purification processes. This guide provides an in-depth comparison of 2-Bromomethyl-4-methyl-1,3-dioxane, a versatile reagent for the introduction of a protected hydroxymethyl group, with other common alternatives. The performance is evaluated based on experimental data for reactivity, stability, and ease of deprotection.

Introduction to this compound

This compound serves as a stable, crystalline solid that acts as a synthetic equivalent of bromoacetaldehyde. The dioxane ring effectively protects the aldehyde functionality, allowing for a wide range of transformations at the bromomethyl position without compromising the latent aldehyde. This reagent is particularly useful for introducing a two-carbon extension that can be later converted to a hydroxymethyl or formyl group.

Performance in Nucleophilic Substitution Reactions

The primary application of this compound in multi-step synthesis is its reaction with various nucleophiles to form new carbon-carbon and carbon-heteroatom bonds. The following table summarizes the performance of a close analog, 2-bromomethyl-1,3-dioxolane, in such reactions, providing an expected performance benchmark for the target molecule.

Table 1: Performance of 2-Bromomethyl-1,3-dioxolane in Nucleophilic Substitution Reactions [1]

NucleophileReagentProductYield (%)
Grignard Reagent(1,3-Dioxolan-2-ylmethyl)magnesium bromideSecondary or Tertiary AlcoholGood to Excellent
Aminen-PropylamineN-n-Propyl-N-(1,3-dioxolan-2-ylmethyl)amineNot Specified
ThiolThiosalicylic acid2-(1,3-Dioxolan-2-ylmethylthio)benzoic acidNot Specified
Purine Base6-Chloropurine6-Chloro-9-((1,3-dioxolan-2-yl)methyl)-9H-purineNot Specified

Comparison with Alternative Reagents

The selection of a reagent for introducing a protected hydroxymethyl group depends on several factors, including the stability of the protecting group to subsequent reaction conditions and the ease of its removal. Here, we compare this compound with two common alternatives: Benzyl chloromethyl ether (BOM-Cl) and (2-(Trimethylsilyl)ethoxy)methyl chloride (SEM-Cl).

Table 2: Comparison of Reagents for Protected Hydroxymethylation

FeatureThis compoundBenzyl chloromethyl ether (BOM-Cl)(2-(Trimethylsilyl)ethoxy)methyl chloride (SEM-Cl)
Protecting Group 4-methyl-1,3-dioxane (acetal)Benzyloxymethyl (BOM) ether(2-(Trimethylsilyl)ethoxy)methyl (SEM) ether
Stability Stable to bases, nucleophiles, and mild reducing agents.[2] Labile to strong acids.[3]Stable to bases and mild acids. Cleaved by strong acids and hydrogenolysis.Stable to a wide range of conditions, including many nucleophiles and bases. Labile to fluoride ions and strong acids.
Deprotection Conditions Acid-catalyzed hydrolysis (e.g., aq. HCl, TsOH).[2][4] Neutral conditions (e.g., iodine in acetone) are also reported for similar acetals.[2]Hydrogenolysis (e.g., H₂, Pd/C), strong acids (e.g., HBr/AcOH).Fluoride sources (e.g., TBAF), strong Lewis or protic acids.
Advantages Readily available starting materials. The deprotected aldehyde can be a versatile functional handle.Robust protecting group. Extensive literature on its use.Orthogonal deprotection strategy with fluoride ions.
Disadvantages Acid lability can be a limitation in some synthetic routes.Hydrogenolysis conditions can affect other functional groups (e.g., alkenes, alkynes, benzyl esters).Higher cost of the reagent. Potential for silicon migration in some cases.

Experimental Protocols

General Protocol for Nucleophilic Substitution with this compound

A solution of the nucleophile (1.0 eq.) in an appropriate anhydrous solvent (e.g., THF, DMF) is treated with a base (e.g., NaH, K₂CO₃, or an amine base, 1.1 eq.) at a suitable temperature (typically 0 °C to room temperature). To this mixture, a solution of this compound (1.0-1.2 eq.) in the same solvent is added dropwise. The reaction is stirred until completion (monitored by TLC or LC-MS). The reaction is then quenched with an appropriate aqueous solution (e.g., water, saturated NH₄Cl), and the product is extracted with an organic solvent. The combined organic layers are dried over an anhydrous salt (e.g., Na₂SO₄, MgSO₄), filtered, and concentrated under reduced pressure. The crude product is then purified by a suitable method, such as column chromatography.

General Protocol for Deprotection of the 4-methyl-1,3-dioxane Group (Acidic Conditions)

The protected compound is dissolved in a suitable solvent mixture, such as THF/water or acetone/water. A catalytic amount of a strong acid (e.g., concentrated HCl, H₂SO₄, or p-toluenesulfonic acid) is added.[2][4] The reaction mixture is stirred at room temperature or heated gently until the deprotection is complete (monitored by TLC or LC-MS). The reaction is then neutralized with a base (e.g., saturated NaHCO₃ solution) and the product is extracted with an organic solvent. The combined organic layers are washed with brine, dried over an anhydrous salt, filtered, and concentrated to give the deprotected aldehyde or ketone.

Visualizing the Synthetic Workflow

The following diagrams illustrate the central role of this compound in a multi-step synthesis and the decision-making process for choosing a suitable protecting group strategy.

experimental_workflow Experimental Workflow for Utilization of this compound cluster_synthesis Synthesis of Protected Intermediate cluster_transformation Further Synthetic Transformations cluster_deprotection Deprotection start Nucleophile (Nu-H) intermediate Protected Intermediate (Nu-CH2-Dioxane) start->intermediate Nucleophilic Substitution reagent This compound reagent->intermediate base Base (e.g., NaH) base->intermediate reaction1 Reaction Step 1 intermediate->reaction1 reaction2 Reaction Step n reaction1->reaction2 ... transformed_intermediate Modified Intermediate reaction2->transformed_intermediate final_product Final Product (Nu-CH2-CHO) transformed_intermediate->final_product deprotection_reagent Acidic or Neutral Conditions deprotection_reagent->final_product Hydrolysis

Caption: Multi-step synthesis workflow using this compound.

logical_relationship Decision Tree for Selecting a Hydroxymethyl Synthon start Need to introduce a protected hydroxymethyl group? acid_sensitive Are subsequent steps acid-sensitive? start->acid_sensitive hydrogenolysis_sensitive Are there functional groups sensitive to hydrogenolysis? acid_sensitive->hydrogenolysis_sensitive No fluoride_compatible Is a fluoride-labile group compatible? acid_sensitive->fluoride_compatible Yes hydrogenolysis_sensitive->fluoride_compatible Yes use_bom Use BOM-Cl hydrogenolysis_sensitive->use_bom No use_dioxane Use this compound fluoride_compatible->use_dioxane No use_sem Use SEM-Cl fluoride_compatible->use_sem Yes consider_alternatives Consider other alternatives use_dioxane->consider_alternatives If base-lability is an issue

Caption: Decision-making for choosing a suitable hydroxymethyl synthon.

Conclusion

This compound is a valuable and efficient reagent for the introduction of a protected hydroxymethyl group in multi-step synthesis. Its stability under basic and neutral conditions allows for a wide range of nucleophilic substitution reactions. While its primary limitation is its sensitivity to acidic conditions, this can also be exploited for a straightforward deprotection step. The choice between this compound and other alternatives like BOM-Cl or SEM-Cl will ultimately depend on the specific reaction sequence and the compatibility of other functional groups present in the molecule. For syntheses that can tolerate mild acidic deprotection and require a cost-effective and versatile building block, this compound presents a compelling option for researchers in the field of organic and medicinal chemistry.

References

Cost-benefit analysis of using "2-Bromomethyl-4-methyl-1,3-dioxane" in synthesis

Author: BenchChem Technical Support Team. Date: November 2025

An objective comparison of performance, cost, and utility for researchers, scientists, and drug development professionals.

Introduction to Acetal-Protected Bromoacetaldehydes

In multi-step organic synthesis, the protection of reactive functional groups is a fundamental strategy. Aldehydes, being highly susceptible to oxidation, reduction, and nucleophilic attack, often require protection. Acetal formation is a common and effective method for this purpose. 2-Bromomethyl-1,3-dioxolane and Bromoacetaldehyde diethyl acetal are two widely employed reagents that provide a protected acetaldehyde unit with a reactive bromomethyl group. This bifunctional nature allows for nucleophilic substitution or the formation of organometallic reagents, enabling carbon-carbon bond formation while the aldehyde remains masked. The choice between a cyclic acetal (dioxolane) and an acyclic acetal (diethyl acetal) can have significant implications for stability, cost, and reaction efficiency.

Cost Comparison

The procurement cost is a critical factor in reagent selection, particularly for process development and large-scale synthesis. The following table summarizes the approximate costs for 2-Bromomethyl-1,3-dioxolane and Bromoacetaldehyde diethyl acetal from major chemical suppliers. Prices are subject to change and may vary based on vendor and purity.

ReagentCAS NumberSupplier ExamplePrice (USD) per 100g
2-Bromomethyl-1,3-dioxolane4360-63-8Sigma-Aldrich~$178.00
Bromoacetaldehyde diethyl acetal2032-35-1Sigma-Aldrich~$42.00
Bromoacetaldehyde diethyl acetal2032-35-1Thermo Scientific~$46.95[1]

Note: Prices are for research quantities and may differ for bulk orders.

From a purely commercial standpoint, Bromoacetaldehyde diethyl acetal is significantly more cost-effective for acquiring the reagent directly.

Performance and Synthesis Comparison

The overall cost-benefit analysis must extend beyond purchase price to include factors like synthesis yield (if prepared in-house), stability, and performance in key reactions.

Feature2-Bromomethyl-1,3-dioxolaneBromoacetaldehyde diethyl acetal
Primary Use Protected bromoacetaldehyde synthon.[2]Protected bromoacetaldehyde synthon.[3][4]
In-house Synthesis Yield 79.2% from ethylene glycol and acetaldehyde.[3]62-68% from paraldehyde or vinyl acetate.[3][5] One method reports up to 83%.[6]
Stability Generally stable.The pure acetal can be unstable, becoming colored in hours and black after several days. Crude product is more stable.[4]
Reactivity Forms a stable Grignard reagent, commercially available as a 0.5M solution in THF.Also forms a Grignard reagent, but its stability may be a concern. The reagent is a strong lachrymator.[5]
Deprotection Standard acidic conditions to release the aldehyde.Standard acidic conditions to release the aldehyde.

While Bromoacetaldehyde diethyl acetal is cheaper to purchase, the synthesis of 2-Bromomethyl-1,3-dioxolane can be more efficient and yield a more stable product. The stability of the corresponding Grignard reagent derived from the dioxolane is a notable advantage for subsequent reactions.

Key Experimental Protocols

Synthesis of 2-Bromomethyl-1,3-dioxolane

This protocol is adapted from a large-scale synthesis with a reported yield of 79.2%.[3]

Materials:

  • Ethylene glycol (10.326 kg, 166.3 mol)

  • Acetaldehyde, freshly distilled (3.66 kg, 83.185 mol)

  • Bromine (14.622 kg, 91.504 mol)

Procedure:

  • To a suitable reaction vessel, add ethylene glycol and freshly distilled acetaldehyde. Stir the mixture slowly at room temperature for 30 minutes.

  • Cool the reaction mixture to 0-3 °C using an ice bath.

  • Slowly add bromine dropwise, controlling the rate of addition to maintain the reaction temperature between 0-3 °C.

  • After the addition is complete, continue to stir the reaction mixture at 0-3 °C for an additional 3.5 hours.

  • Upon completion, purify the product by distillation under reduced pressure, collecting the fraction at 80-82 °C / 3.6 kPa.

Visualizing Synthetic Workflows

The following diagrams illustrate a typical workflow for using these reagents in a Grignard reaction with a generic ketone (R-CO-R'), followed by deprotection to reveal the final hydroxy-aldehyde product.

G cluster_0 Workflow for 2-Bromomethyl-1,3-dioxolane A 2-Bromomethyl-1,3-dioxolane C Grignard Reagent (1,3-Dioxolan-2-ylmethyl) magnesium bromide A->C Grignard Formation B Mg, THF B->C E Protected Adduct C->E Nucleophilic Addition D Ketone (R-CO-R') D->E G Final Product: Hydroxy-Aldehyde E->G Deprotection F Aqueous Acid (e.g., HCl) F->G

Caption: Synthetic workflow using 2-Bromomethyl-1,3-dioxolane.

G cluster_1 Workflow for Bromoacetaldehyde diethyl acetal H Bromoacetaldehyde diethyl acetal J Grignard Reagent (2,2-Diethoxyethyl) magnesium bromide H->J Grignard Formation I Mg, THF I->J L Protected Adduct J->L Nucleophilic Addition K Ketone (R-CO-R') K->L N Final Product: Hydroxy-Aldehyde L->N Deprotection M Aqueous Acid (e.g., HCl) M->N

Caption: Synthetic workflow using Bromoacetaldehyde diethyl acetal.

Conclusion: A Cost-Benefit Trade-Off

The choice between 2-Bromomethyl-1,3-dioxolane and Bromoacetaldehyde diethyl acetal represents a classic cost-benefit trade-off in chemical synthesis.

  • Bromoacetaldehyde diethyl acetal is the clear winner in terms of upfront purchasing cost, making it an attractive option for budget-conscious research or established, well-optimized processes. However, its potential instability and lower reported synthesis yields could offset this initial saving, particularly if the reagent needs to be prepared in-house. Its lachrymatory nature also presents a handling challenge.

  • 2-Bromomethyl-1,3-dioxolane , while more expensive to purchase, offers higher stability and a more reliable and higher-yielding synthesis protocol. For complex, multi-step syntheses where reliability and the stability of intermediates are paramount, the higher cost may be justified. The commercial availability of its Grignard reagent as a stable solution is a significant advantage, saving a synthetic step and improving reproducibility.

For drug development professionals and researchers working on novel pathways, the enhanced stability and reliability of 2-Bromomethyl-1,3-dioxolane may outweigh its higher cost. For large-scale manufacturing where processes are robust and cost is a primary driver, the more economical Bromoacetaldehyde diethyl acetal may be the preferred reagent, provided that its handling and stability issues are adequately addressed.

References

A Comparative Guide to the Mechanistic Studies of 2-Bromomethyl-4-methyl-1,3-dioxane Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of the reactions involving 2-Bromomethyl-4-methyl-1,3-dioxane, with a focus on its application in the Biginelli reaction for the synthesis of dihydropyrimidinones (DHPMs). The performance of this reactant, which serves as a formaldehyde equivalent, is contextualized by comparing the outcomes of the Biginelli reaction with various aromatic aldehydes under different catalytic conditions. This document is intended for researchers, scientists, and professionals in drug development seeking to understand the synthetic utility and mechanistic aspects of this compound.

Performance Comparison in the Biginelli Reaction

The Biginelli reaction is a one-pot multicomponent reaction that typically involves an aldehyde, a β-ketoester, and urea or thiourea to produce 3,4-dihydropyrimidin-2(1H)-ones or -thiones.[1] this compound can be employed as a precursor to formaldehyde in this reaction. The efficiency of the Biginelli reaction is highly dependent on the choice of catalyst and reaction conditions. Below are tables summarizing the yields of DHPMs using various aromatic aldehydes and catalysts, which serve as a benchmark for evaluating the utility of reactants like this compound in similar transformations.

Table 1: Comparison of Catalytic Systems in the Biginelli Reaction

Aldehyde1,3-Dicarbonyl CompoundCatalyst SystemYield (%)Reference
BenzaldehydeEthyl AcetoacetateCuCl / conc. H₂SO₄90.5[2]
BenzaldehydeAcetoacetamidePTSA / conc. HCl>90[2]
BenzaldehydeAcetoacetamideconc. HCl>90[2]
BenzaldehydeAcetoacetamideFeCl₃·6H₂O>90[2]
BenzaldehydeEthyl CyanoacetateDIPEAc96[3]

Table 2: Influence of pH on the Yield of Dihydropyrimidinone Derivatives

CompoundYield at pH 4 (%)Yield at pH 5 (%)Reference
166.679.4[4]
272.991.9[4]
335.981.7[4]
469.084.0[4]

Table 3: Yields of Dihydropyrimidinones with Various Substituted Aldehydes

Aldehyde SubstituentCatalystYield (%)Reference
4-ClCBr₄ in Methanol75[5]
4-OCH₃CBr₄ in Methanol88[5]
4-NO₂CBr₄ in Methanol80[5]
HCBr₄ in Methanol83[5]
3,4-di-OCH₃CBr₄ in Methanol81[5]

Experimental Protocols

General Procedure for the Biginelli Reaction

A standard experimental setup for the Biginelli reaction involves the one-pot condensation of an aldehyde, a β-dicarbonyl compound, and urea or thiourea.[6]

Materials:

  • Aldehyde (e.g., benzaldehyde, or a precursor like this compound) (1.0 eq)

  • 1,3-Dicarbonyl compound (e.g., ethyl acetoacetate) (1.0 - 1.2 eq)[5]

  • Urea or Thiourea (1.45 - 3.0 eq)[2][5]

  • Catalyst (e.g., conc. HCl, FeCl₃·6H₂O, CBr₄)

  • Solvent (e.g., methanol, ethanol, or solvent-free)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser, add the aldehyde, the 1,3-dicarbonyl compound, urea/thiourea, the catalyst, and the solvent (if applicable).[2]

  • The reaction mixture is heated at reflux for a specified time (typically ranging from 1 to 16 hours), and the progress is monitored by thin-layer chromatography (TLC).[2][4]

  • After completion, the reaction mixture is cooled to room temperature or in an ice bath.[6]

  • The solid product is collected by filtration and washed with a cold solvent (e.g., methanol or water) to remove unreacted starting materials and catalyst.[2][6]

  • The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or a mixture of petroleum ether and ethyl acetate.[2]

Mechanistic and Workflow Diagrams

Biginelli Reaction Mechanism

The mechanism of the Biginelli reaction has been a subject of study, with the iminium pathway being widely accepted as the preferred route.[6] This pathway involves the initial reaction between the aldehyde and urea to form an iminium ion, which then reacts with the enol form of the β-ketoester. Subsequent cyclization and dehydration lead to the final dihydropyrimidinone product.

Biginelli_Mechanism cluster_step1 Step 1: Iminium Ion Formation cluster_step2 Step 2: Nucleophilic Addition cluster_step3 Step 3: Cyclization & Dehydration A Aldehyde (R-CHO) C Iminium Ion A->C + Urea, -H₂O B Urea E Acyclic Intermediate C->E + β-Ketoester D β-Ketoester (Enol form) F Cyclized Intermediate E->F Cyclization G Dihydropyrimidinone (DHPM) F->G -H₂O

Caption: Proposed mechanism for the Biginelli reaction via the iminium pathway.

Experimental Workflow for DHPM Synthesis

The following diagram illustrates the general laboratory workflow for the synthesis and purification of dihydropyrimidinones via the Biginelli reaction.

Experimental_Workflow Reactants 1. Mix Reactants: Aldehyde, β-Ketoester, Urea Reaction 2. Add Catalyst & Solvent Reflux Reaction Mixture Reactants->Reaction TLC 3. Monitor Reaction (TLC) Reaction->TLC Cooling 4. Cool Reaction Mixture TLC->Cooling Reaction Complete Filtration 5. Filter Solid Product Cooling->Filtration Washing 6. Wash with Cold Solvent Filtration->Washing Purification 7. Recrystallize Product Washing->Purification Analysis 8. Characterize Product (NMR, IR, MS) Purification->Analysis

Caption: General experimental workflow for the synthesis of dihydropyrimidinones.

References

Quantum Chemical Calculations of 2-Bromomethyl-4-methyl-1,3-dioxane: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of quantum chemical calculation methodologies applied to the conformational and electronic analysis of 2-Bromomethyl-4-methyl-1,3-dioxane and structurally related compounds. By leveraging data from similar molecular systems, we offer insights into the expected structural preferences, vibrational frequencies, and electronic properties of the target molecule, alongside the experimental protocols used for validation.

Comparison of Computational and Experimental Data

Due to the limited availability of direct experimental and computational data for this compound, this guide presents a comparative analysis based on closely related substituted 1,3-dioxane and 1,3-dioxolane derivatives. The following tables summarize key computational and experimental findings for these analogous structures, offering a predictive framework for the target molecule.

Table 1: Conformational Analysis of Substituted 1,3-Dioxanes
CompoundMethodKey FindingsReference
5,5-Bis(bromomethyl)-2-(4-methoxyphenyl)-1,3-dioxaneDFT (PBE/3ζ), X-ray Diffraction, NMRThe molecule adopts a chair conformation. Calculated bond lengths and angles show good agreement with experimental X-ray data. The bromomethyl groups are oriented gauche to each other, which is the lower energy conformation.
5,5-Bis(bromomethyl)-2-methyl-2-phenyl-1,3-dioxaneDFT (PBE/3ξ), X-ray Diffraction, NMRMolecules exist in a chair conformation with an axially oriented phenyl group. Computational simulations revealed the route of interconversion of the ring.[1]
5,5-Bis(bromomethyl)-2-(4-chlorophenyl)-2-methyl-1,3-dioxaneDFT (PBE/3ξ), RI-MP2/λ2, NMR, X-ray DiffractionThe calculated geometric parameters were consistent with experimental X-ray diffraction data. The interconversion barrier was estimated using a cluster model in different solvents.[2]
Table 2: Spectroscopic Data Comparison for Dioxolane Derivatives
CompoundExperimental TechniqueComputational MethodKey Vibrational Modes (cm⁻¹)Reference
4-bromomethyl-5-methyl-1,3-dioxol-2-oneFTIR, FT-RamanDFT (B3LYP/6-311++G, cc-pVTZ) C-H stretching: 3034, 2927 (FTIR); 3035, 2924 (FT-Raman)[3]
4,5-bis(bromomethyl)-1,3-dioxol-2-oneFTIR, FT-RamanDFT (B3LYP/6-311++G, cc-pVTZ)Analysis of skeletal vibrations influenced by bromomethyl groups.[3]

Experimental and Computational Protocols

The following sections detail the methodologies typically employed in the analysis of halogenated dioxane and dioxolane derivatives.

Quantum Chemical Calculation Protocol

A common workflow for the quantum chemical analysis of molecules like this compound involves the following steps:

  • Conformational Search: Initial structures of different possible conformers (e.g., chair, boat, twist-boat for the dioxane ring; different orientations of the bromomethyl and methyl groups) are generated.

  • Geometry Optimization: The geometry of each conformer is optimized to find the lowest energy structure. Density Functional Theory (DFT) methods, such as B3LYP or PBE, with a suitable basis set (e.g., 6-31G* or larger) are frequently used.[4]

  • Frequency Calculations: Vibrational frequencies are calculated at the same level of theory to confirm that the optimized structures are true minima (no imaginary frequencies) and to predict infrared (IR) and Raman spectra.

  • Energy Calculations: Single-point energy calculations are often performed using a higher level of theory or a larger basis set (e.g., cc-pVTZ) to obtain more accurate relative energies between conformers.

  • Property Calculations: Other properties such as NMR chemical shifts, electronic properties (HOMO-LUMO gap), and electrostatic potential can be calculated to provide further insight into the molecule's reactivity and characteristics.

Experimental Validation Protocols
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for determining the solution-state structure and conformation. Key parameters include chemical shifts (δ), coupling constants (J), and Nuclear Overhauser Effect (NOE) data, which provide information about the relative orientation of atoms.

  • X-ray Crystallography: This technique provides the precise solid-state geometry of a molecule, including bond lengths, bond angles, and torsion angles.[1] This data is invaluable for benchmarking the accuracy of the computational methods.

  • Infrared (IR) and Raman Spectroscopy: These vibrational spectroscopy techniques are used to identify functional groups and to compare experimental spectra with the computationally predicted vibrational frequencies.[3]

Visualizing a Typical Computational Workflow

The following diagram illustrates a typical workflow for the quantum chemical analysis of a substituted dioxane.

G Computational Analysis Workflow A Initial Structure Generation (e.g., different conformers) B Geometry Optimization (e.g., DFT/B3LYP/6-31G*) A->B C Frequency Calculation B->C D Thermodynamic Properties (Gibbs Free Energy, Enthalpy) C->D E Spectroscopic Properties (IR, Raman, NMR) C->E F Electronic Properties (HOMO, LUMO, ESP) C->F G Comparison with Experimental Data E->G

Caption: A typical workflow for quantum chemical analysis.

Logical Relationship between Computational and Experimental Data

The interplay between computational and experimental data is crucial for a comprehensive understanding of a molecule's structure and properties.

G Synergy of Computational and Experimental Data Comp Computational Calculations Struct Molecular Structure (Conformation, Geometry) Comp->Struct Predicts Props Molecular Properties (Spectra, Reactivity) Comp->Props Predicts Exp Experimental Measurements Exp->Struct Determines Exp->Props Measures Struct->Comp Refines Model Props->Comp Validates Predictions

Caption: The relationship between computational and experimental data.

References

Safety Operating Guide

Personal protective equipment for handling 2-Bromomethyl-4-methyl-1,3-dioxane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of 2-Bromomethyl-4-methyl-1,3-dioxane. The following procedures are based on best practices for handling halogenated organic compounds and information from safety data sheets of structurally similar chemicals, due to the limited availability of a specific safety data sheet for this compound.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is essential to minimize exposure and ensure laboratory safety. The following table summarizes the recommended PPE.

PPE CategoryRecommended Equipment
Eye and Face Protection Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[1]
Skin Protection Wear chemical-impermeable gloves and impervious clothing to prevent skin contact.[1]
Respiratory Protection In case of insufficient ventilation, or if exposure limits are exceeded, use a full-face respirator with an appropriate organic vapor cartridge.[1]

Glove Selection:

While specific breakthrough times for this compound are not available, general guidance for "1,3-dioxane" suggests that nitrile and latex gloves may offer limited protection. For halogenated hydrocarbons, butyl rubber or Viton® gloves are often recommended. It is crucial to consult the glove manufacturer's chemical resistance guide for specific recommendations.

Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict operational protocol is critical to safely manage this compound in a laboratory setting.

1. Preparation:

  • Ensure a calibrated and certified chemical fume hood is used for all handling procedures.

  • Verify that an eyewash station and safety shower are readily accessible.

  • Prepare all necessary equipment and reagents before handling the compound.

  • Ensure proper labeling of all containers.

2. Handling:

  • Always wear the recommended personal protective equipment (see table above).

  • Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[1]

  • Avoid direct contact with skin and eyes.[1]

  • Use non-sparking tools and equipment to prevent ignition sources.

  • Keep the container tightly closed when not in use.

3. In Case of a Spill:

  • Evacuate non-essential personnel from the area.

  • Ensure adequate ventilation.

  • Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., sand, vermiculite).

  • Collect the absorbed material into a sealed, labeled container for proper disposal.

  • Do not allow the chemical to enter drains or waterways.[1]

Disposal Plan

Proper disposal of this compound and its contaminated waste is imperative to prevent environmental contamination and comply with regulations.

1. Waste Collection:

  • Collect all waste containing this compound, including contaminated consumables (e.g., gloves, absorbent materials), in a dedicated, sealed, and clearly labeled hazardous waste container.

  • The container should be compatible with the chemical.

2. Storage:

  • Store the hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials.

3. Disposal:

  • Arrange for the disposal of the hazardous waste through a licensed and certified hazardous waste disposal company.

  • Follow all local, state, and federal regulations for the disposal of halogenated organic compounds.

Experimental Workflow for Safe Handling

The following diagram illustrates the logical workflow for the safe handling of this compound from preparation to disposal.

Safe Handling Workflow for this compound A Preparation - Verify Fume Hood - Check Safety Equipment - Assemble Materials B Don PPE - Safety Goggles - Impermeable Gloves - Lab Coat A->B Proceed to C Chemical Handling - Work in Fume Hood - Avoid Contact - Keep Container Sealed B->C Proceed to D Post-Handling - Decontaminate Work Area - Doff PPE Correctly C->D Upon Completion F Spill Response (If Necessary) - Evacuate & Ventilate - Contain & Absorb - Collect for Disposal C->F In Case of Spill E Waste Collection - Segregate Waste - Use Labeled, Sealed Containers D->E Dispose of Contaminated PPE G Waste Disposal - Store in Designated Area - Arrange Professional Disposal E->G Final Step F->E Collect Spill Waste

Caption: Logical workflow for safely handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.